N-(4-Bromophenyl)maleimide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECSFBYOMHWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158373 | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-67-1 | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Bromophenyl)maleimide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)maleimide is a versatile bifunctional molecule that serves as a crucial building block and reagent in organic synthesis and bioconjugation. Its chemical structure, featuring a reactive maleimide ring and a substituted phenyl group, allows for a range of chemical modifications and applications, particularly in the fields of drug development, proteomics, and materials science. The maleimide moiety is a highly efficient Michael acceptor, reacting selectively with thiols under mild conditions, making it an ideal tool for covalently linking molecules to cysteine-containing peptides and proteins. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile chemical linker. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a maleimide ring attached to a 4-bromophenyl group via a nitrogen atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-bromophenyl)-1H-pyrrole-2,5-dione[1] |
| Synonyms | N-(p-Bromophenyl)maleimide, 1-(4-Bromophenyl)maleimide |
| CAS Number | 13380-67-1[1][2] |
| Molecular Formula | C₁₀H₆BrNO₂[1][2] |
| Molecular Weight | 252.06 g/mol [1][2] |
| InChI | InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H[1] |
| InChIKey | FECSFBYOMHWJQG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Pale yellow crystalline powder | [3][4] |
| Melting Point | 125-130 °C | [2] |
| Boiling Point | 368.2 ± 25.0 °C (Predicted) | [5] |
| Density | 1.721 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -1.67 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in 80% aqueous DMSO. General N-aryl maleimides are soluble in organic solvents like ether. | [4][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light. |
Spectral Data
Detailed spectral analysis is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
-
δ 7.59 (d, J = 7.6 Hz, 2H, Ar-H): These two protons are on the aromatic ring, ortho to the bromine atom.
-
δ 7.26 (d, J = 6.3 Hz, 2H, Ar-H): These two protons are on the aromatic ring, meta to the bromine atom.
-
δ 6.85 (s, 2H, HC=CH): These two equivalent protons are on the maleimide ring.
¹³C NMR (125 MHz, CDCl₃):
-
δ 169.0 (C=O): Carbonyl carbons of the maleimide ring.
-
δ 134.3 (C=C): Olefinic carbons of the maleimide ring.
-
δ 132.3 (Ar-C): Aromatic carbons.
-
δ 130.4 (Ar-C): Aromatic carbons.
-
δ 127.3 (Ar-C): Aromatic carbons.
-
δ 121.6 (Ar-C-Br): Aromatic carbon attached to the bromine atom.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Molecular Ion (M⁺): m/z 251 and 253[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key peaks for this compound include:
-
~1710 cm⁻¹: Strong absorption corresponding to the symmetric and asymmetric C=O stretching of the imide group.
-
~1490 cm⁻¹: C=C stretching of the aromatic ring.
-
~830 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.
Reactivity and Applications
The primary reactivity of this compound is centered around the electrophilic double bond of the maleimide ring, which readily undergoes Michael addition with nucleophiles, particularly thiols.[7][8] This high reactivity and selectivity form the basis of its widespread use in bioconjugation.
Michael Addition with Thiols
The reaction of this compound with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition mechanism to form a stable thioether bond. This reaction is highly efficient and occurs under mild conditions (pH 6.5-7.5), making it ideal for modifying biological molecules.[7][9]
Caption: Michael addition of a thiol to this compound.
Applications in Drug Development and Proteomics
The selective reactivity of the maleimide group with thiols makes this compound a valuable tool in drug development and proteomics.
-
Antibody-Drug Conjugates (ADCs): this compound and its derivatives are used as linkers to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, where the drug is released, minimizing off-target toxicity.[9] The maleimide end of the linker reacts with cysteine residues on the antibody.
Caption: Role of this compound as a linker in ADCs.
-
Proteomics and Chemical Biology: Maleimide-based probes, including those derived from this compound, are used to identify and quantify reactive cysteine residues in proteins. This is crucial for understanding protein function, regulation, and the effects of oxidative stress.[5]
-
Polymer and Materials Science: The maleimide group can participate in polymerization reactions and can be used to cross-link polymers, leading to the formation of hydrogels and other materials with tailored properties.[10][11][12][13][14]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from maleic anhydride and 4-bromoaniline. The first step is the formation of the corresponding maleanilic acid, followed by cyclodehydration.
Step 1: Synthesis of N-(4-Bromophenyl)maleamic acid
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid at room temperature.[7][15]
-
Slowly add a solution of 4-bromoaniline (1 equivalent) in the same solvent to the maleic anhydride solution with stirring.
-
A precipitate of N-(4-bromophenyl)maleamic acid will form. Stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold solvent. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Suspend the N-(4-bromophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[6][15][16]
-
Heat the mixture with stirring (e.g., on a steam bath or at a specified temperature, such as 130°C for 5.5 hours) to effect cyclodehydration.[7]
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the this compound.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.[17]
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable and versatile reagent with significant applications in chemical biology, drug development, and materials science. Its well-defined reactivity, particularly the selective Michael addition with thiols, makes it an indispensable tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols to assist researchers in its effective utilization. As the demand for targeted therapeutics and advanced biomaterials continues to grow, the importance of reagents like this compound in enabling these innovations is set to increase.
References
- 1. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 13380-67-1 [sigmaaldrich.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. oaji.net [oaji.net]
- 5. This compound CAS#: 13380-67-1 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 14. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. books.rsc.org [books.rsc.org]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromophenyl)maleimide, a valuable reagent in bioconjugation and drug development. This document details the experimental protocols for its preparation and purification, alongside a thorough analysis of its physicochemical properties through various spectroscopic and analytical techniques.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [2] |
| Melting Point | 125-130 °C | [2] |
| Appearance | Pale yellow crystals/powder | [3] |
| Yield | ~74% | [3] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.59 (d, 2H, J=7.6 Hz), 7.26 (d, 2H, J=6.3 Hz), 6.85 (s, 2H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 169.0, 134.3, 132.3, 130.4, 127.3, 121.6 | [3] |
| GC-MS m/z (rel. int.) | 252 (M+, 100), 207 (10), 183 (16), 116 (22), 90 (16), 54 (20) | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common and effective method for the synthesis of this compound from maleic anhydride and 4-bromoaniline.
Materials:
-
Maleic anhydride
-
4-Bromoaniline
-
Acetic acid
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve maleic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in acetic acid.
-
Heat the reaction mixture to 130 °C and stir for 5.5 hours.[4]
-
Allow the mixture to cool to room temperature.
-
The resulting solution containing the N-(4-bromophenyl)maleamic acid intermediate is then subjected to cyclization. While the reference protocol implies direct extraction, a common procedure involves the addition of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, followed by heating to effect cyclodehydration to the maleimide.
-
After cyclization, the reaction mixture is cooled and the crude product is extracted with ethyl acetate (3 x 50 mL).[4]
-
The organic extracts are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by either recrystallization or flash chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
Flash Chromatography:
-
The crude product can be purified by flash chromatography on silica gel.[3]
-
A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 6:1 v/v).[3]
-
Fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield pure this compound as yellow crystals.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of this compound.
Caption: Synthesis workflow for this compound.
Mechanism of Bioconjugation
This compound is widely used for bioconjugation, particularly for linking molecules to proteins. The maleimide group reacts specifically with thiol groups (present in cysteine residues) via a Michael addition reaction.
Caption: General mechanism of maleimide-thiol bioconjugation.
References
An In-depth Technical Guide to N-(4-Bromophenyl)maleimide (CAS: 13380-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromophenyl)maleimide (N-BPM) is a bifunctional organic compound that has garnered significant interest in chemical biology and drug discovery. Its chemical structure, featuring a reactive maleimide moiety and a bromophenyl group amenable to cross-coupling reactions, makes it a versatile tool for a range of applications. This guide provides a comprehensive overview of N-BPM, including its physicochemical properties, synthesis and purification methods, key chemical reactions, and its applications in bioconjugation and as a potential therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.
Core Properties and Specifications
This compound is a solid at room temperature, typically appearing as a pale yellow powder.[1][2] Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13380-67-1 | [3][4] |
| Molecular Formula | C₁₀H₆BrNO₂ | [3][4] |
| Molecular Weight | 252.06 g/mol | [3][4] |
| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione | [3] |
| Synonyms | N-BPM, 1-(p-Bromophenyl)maleimide | [3] |
| Melting Point | 125-130 °C | [5] |
| Appearance | Pale yellow to amber powder | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [7] |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of N-substituted maleimides involves a two-step one-pot procedure starting from the corresponding aniline and maleic anhydride.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of N-(4-Bromophenyl)maleamic acid
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a stirrer.
-
Slowly add a solution of 4-bromoaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. The intermediate, N-(4-bromophenyl)maleamic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
-
Step 2: Cyclization to this compound
-
To the crude N-(4-bromophenyl)maleamic acid, add acetic anhydride (excess) and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification
The crude N-BPM can be purified by recrystallization or column chromatography.
Experimental Protocol: Purification by Recrystallization [8]
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocol: Purification by Column Chromatography [9]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Chemical Reactivity and Applications
N-BPM's utility stems from its two reactive sites: the electrophilic maleimide ring and the bromophenyl group.
Thiol-Michael Addition: Bioconjugation and Covalent Inhibition
The maleimide group is a highly efficient Michael acceptor, reacting specifically with nucleophilic thiol groups (e.g., from cysteine residues in proteins) under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[10] This reaction is a cornerstone of bioconjugation chemistry.
Applications in Drug Development and Chemical Biology:
-
Targeted Covalent Inhibitors: The ability of the maleimide moiety to form a covalent bond with cysteine residues is exploited in the design of targeted covalent inhibitors for enzymes where a non-catalytic cysteine is present near the active site.[5] This can lead to increased potency and prolonged duration of action.
-
Chemical Proteomics: N-BPM and its derivatives can be used as chemical probes to identify and quantify reactive cysteine residues in the proteome, providing insights into protein function and redox signaling.[2][11]
-
Bioconjugation: N-BPM can be used to attach labels (e.g., fluorescent dyes, biotin) or other molecules to proteins and peptides for various applications, including immunoassays and protein trafficking studies.
Experimental Protocol: Labeling of a Cysteine-Containing Peptide
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add a 10- to 20-fold molar excess of the N-BPM solution to the peptide solution with gentle mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT).
-
Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC.
Suzuki-Miyaura Cross-Coupling: Synthesis of Derivatives
The bromine atom on the phenyl ring of N-BPM can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. This allows for the synthesis of a diverse library of N-aryl-substituted maleimides with different functionalities, which can be screened for various biological activities.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Applications in Drug Discovery
While N-BPM itself is primarily used as a research tool and building block, its derivatives have shown promise in various therapeutic areas. The maleimide scaffold is present in several approved and investigational drugs.
Cytotoxicity and Apoptosis Induction
Derivatives of N-BPM have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay [12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [13][14][15]
-
Cell Treatment: Treat cells with N-BPM or its derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Enzyme Inhibition
The electrophilic nature of the maleimide ring makes N-BPM and its analogs potential covalent inhibitors of enzymes that possess a reactive cysteine residue in or near their active site. This is a particularly attractive strategy for targeting enzymes that have proven difficult to inhibit with traditional reversible inhibitors.
Potential Enzyme Targets:
-
Kinases: Several kinases have cysteine residues in their ATP-binding pocket that can be targeted by covalent inhibitors.
-
Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases and are attractive targets in cancer and other diseases.[2][16]
-
E3 Ubiquitin Ligases: Some E3 ligases also rely on cysteine residues for their catalytic activity.[3]
Workflow for Identifying Enzyme Inhibition:
Spectral Data
The following table summarizes the characteristic spectral data for this compound.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl ring and the vinyl protons of the maleimide ring. | [9] |
| ¹³C NMR | Resonances for the carbonyl carbons of the maleimide, the vinyl carbons, and the carbons of the aromatic ring. | [9] |
| IR Spectroscopy | Characteristic peaks for the C=O stretching of the imide group and C=C stretching of the maleimide ring. | [3] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. | [3] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent for researchers in chemistry, biology, and drug discovery. Its dual reactivity allows for both the covalent modification of biomolecules and the synthesis of diverse compound libraries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, along with detailed experimental protocols to facilitate its effective use in the laboratory. As the field of covalent drug discovery and chemical biology continues to expand, the utility of N-BPM and its derivatives is likely to grow, offering new opportunities for therapeutic intervention and for probing complex biological systems.
References
- 1. korambiotech.com [korambiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. fenyolab.org [fenyolab.org]
- 11. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. This compound [webbook.nist.gov]
Solubility of N-(4-Bromophenyl)maleimide in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its utility in various applications, from chemical reactions to biological assays. Factors such as the chemical structure of the solute and the solvent, temperature, and pressure all play a role in determining the extent to which a substance will dissolve. For maleimide derivatives like N-(4-Bromophenyl)maleimide, polar aprotic solvents such as DMSO and DMF are often employed to create stock solutions, particularly when aqueous solubility is limited.[1]
Qualitative Solubility Data
Based on general knowledge of maleimide compounds, this compound is expected to exhibit good solubility in both DMSO and DMF. These solvents are capable of dissolving a wide array of organic molecules, including many polymers and other challenging compounds.[2]
| Solvent | Chemical Structure | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Good |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Good |
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of this compound in DMSO and DMF, the following "excess solid" experimental protocol can be employed. This method involves adding an excess of the solute to the solvent and allowing the system to reach equilibrium before measuring the concentration of the dissolved compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Anhydrous DMF
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials for each solvent (DMSO and DMF). The excess is to ensure that a saturated solution is achieved.
-
Add a precise volume of the respective solvent (e.g., 1 mL) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the quantitative solubility of this compound.
References
An In-depth Technical Guide on the Reactivity of N-(4-Bromophenyl)maleimide with Cysteine Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)maleimide is an electrophilic compound widely utilized in bioconjugation, chemical biology, and drug discovery. Its core utility lies in its specific and efficient reactivity towards the thiol (sulfhydryl) group of cysteine residues within peptides and proteins. This reaction, a Michael-type addition, results in the formation of a stable covalent thioether bond, enabling a wide range of applications from protein labeling and tracking to the development of targeted covalent inhibitors.[1][2]
This guide provides a comprehensive technical overview of the reactivity of this compound with cysteine thiols. It covers the core reaction mechanism, quantitative kinetic data, detailed experimental protocols for studying and utilizing this reaction, and its application in the context of cellular signaling.
Core Reaction Mechanism and Influencing Factors
The fundamental reaction between this compound and a cysteine thiol is a Michael addition. In this reaction, the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This process is highly efficient and selective for thiols under controlled conditions, forming a stable thiosuccinimide linkage.[1][3]
Several factors critically influence the rate and specificity of this reaction:
-
pH: The reaction pH is the most critical parameter. The optimal pH range is between 6.5 and 7.5.[1][4] Below pH 6.5, the thiol group is predominantly protonated (Cys-SH), reducing its nucleophilicity and significantly slowing the reaction rate.[1] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive.[1][5] Furthermore, at higher pH, competing reactions with other nucleophilic residues, such as the ε-amino group of lysine, can occur, reducing the selectivity of the conjugation.[1]
-
Temperature and Time: The reaction rate is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[1] The lower temperature is often preferred for sensitive proteins to minimize degradation.[1]
-
Solvents: this compound is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer containing the protein or peptide.[5]
-
Reversibility and Side Reactions: While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6][7] Additionally, when the cysteine is at the N-terminus of a peptide, the resulting succinimide can undergo an intramolecular rearrangement to form a thiazine derivative, which can complicate analysis.[8]
Quantitative Analysis of Reactivity
The reactivity of maleimides with thiols can be quantified by determining the second-order rate constant (k₂). While specific kinetic data for this compound is not abundant in the provided search results, data for structurally similar N-aryl and N-alkyl maleimides provide a strong basis for understanding its reactivity. The rate of reaction is also highly dependent on the pKa of the specific cysteine thiol.[7]
| Maleimide Derivative | Thiol Compound | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| N-ethylmaleimide (NEM) | L-cysteine | 7.4 | ~10³ - 10⁴ | Reaction is often complete in under 2 minutes.[9] |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (pKa 6.6) | 7.4 | Not specified, but leads to rapid thiol exchange. | The N-phenyl group's resonance effect contributes to faster thiol exchange kinetics compared to N-alkyl maleimides.[7] |
Table 1: Representative Kinetic Data for Maleimide-Thiol Reactions. Note: Specific quantitative data for this compound was not found in the search results. The data presented is for analogous compounds to illustrate the typical magnitude of reactivity.
In the context of drug development, particularly for covalent inhibitors, the potency is often described by the inhibition constant (Kᵢ) for the initial non-covalent binding and the rate of inactivation (kᵢₙₐ꜀ₜ).[10][11]
| Inhibitor Type | Key Parameters | Typical Values | Relevance |
| Covalent Inhibitor | Kᵢ (Reversible Binding) | Low µM to nM | Describes the initial binding affinity before covalent bond formation.[10][11] |
| kᵢₙₐ꜀ₜ/Kᵢ (Covalent Efficiency) | 10³ - 10⁶ M⁻¹s⁻¹ | Represents the overall efficiency of covalent modification.[10] |
Table 2: Key Parameters for Characterizing Covalent Inhibitors.
Experimental Protocols
Precise and reproducible experimental methods are crucial for studying and utilizing the maleimide-thiol reaction.
Protocol 1: General Protein Labeling with this compound
This protocol describes a general method for conjugating this compound to a cysteine-containing protein.
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL (typically 50-100 µM) in a degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5).[12][13] If necessary, include a chelating agent like 1-5 mM EDTA to prevent thiol oxidation.[5]
-
Reduction of Disulfides (Optional): If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.[5] Avoid Dithiothreitol (DTT) as its excess thiol groups must be removed before adding the maleimide.
-
Maleimide Stock Solution Preparation: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[5][12] Maleimide solutions are not stable and should be made fresh.[2][5]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[2][5] Add the solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][5] Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to consume any excess this compound. Incubate for 15-30 minutes.[1][5]
-
Purification: Remove unreacted maleimide and quenching reagent using a suitable method such as gel filtration (e.g., Sephadex column), dialysis, or HPLC.[12][13]
Protocol 2: Kinetic Analysis by LC-MS
This protocol outlines a method to determine the reaction kinetics using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Reagent Preparation: Prepare stock solutions of a model thiol (e.g., N-acetyl-L-cysteine) and this compound in the desired reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Initiation: Initiate the reaction by mixing the thiol and maleimide solutions at known concentrations.
-
Time-Point Quenching: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it immediately. Quenching can be achieved by acidification (e.g., adding formic acid) or by adding a large excess of a highly reactive thiol.[15]
-
LC-MS Analysis: Analyze each quenched sample by LC-MS. Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% formic acid.[16]
-
Data Acquisition: Monitor the disappearance of the reactants and the appearance of the thioether adduct product by extracting ion chromatograms corresponding to their respective mass-to-charge ratios (m/z).[17]
-
Data Analysis: Plot the concentration of the product versus time. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the data to a single exponential equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant that was used in excess.[15]
Protocol 3: Adduct Confirmation by Mass Spectrometry
This protocol details how to confirm the formation of the covalent adduct using mass spectrometry.
-
Sample Preparation: Following the conjugation reaction (Protocol 1), purify the protein to remove all non-covalently bound reagents.
-
Intact Protein Analysis: Analyze the purified protein using ESI-MS. A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached this compound moiety (C₁₀H₆BrNO₂ = 251.07 g/mol ).[17][18]
-
Proteolytic Digestion: For site-specific identification, denature the protein adduct, reduce any remaining disulfide bonds, alkylate free cysteines (e.g., with iodoacetamide), and then digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a "bottom-up" proteomics approach.[14] The mass spectrometer will fragment the peptide ions.
-
Data Analysis: Use proteomics software to search the fragmentation (MS/MS) data against the protein sequence. The search parameters must include a variable modification on cysteine residues corresponding to the mass of the this compound adduct (+251.07 Da). The software will identify the specific cysteine-containing peptide that has been modified.[16]
Visualizations of Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the chemical processes and experimental designs.
Caption: Core reaction mechanism of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Covalent inhibition of a signaling protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Dual Maleimide Tagging for Relative and Absolute Quantitation of Cysteine-Containing Peptides by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. bioacts.com [bioacts.com]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Thiol-Maleimide Reaction with N-(4-Bromophenyl)maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction provides a robust method for covalently linking molecules, proving indispensable for researchers, scientists, and drug development professionals. Its primary application lies in the site-selective modification of cysteine residues in proteins and peptides, enabling the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). This in-depth guide elucidates the fundamental principles of the thiol-maleimide reaction with a specific focus on N-(4-Bromophenyl)maleimide, including its mechanism, kinetics, and critical experimental parameters, while also providing detailed protocols and addressing potential side reactions to ensure successful conjugation strategies.
Core Principles: Mechanism and Reaction Kinetics
The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds via a Michael addition mechanism. In this reaction, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond. This results in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product. The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, particularly in polar solvents like water or DMSO.[1][2]
The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, which is the reactive species. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Below pH 6.5, the concentration of the thiolate anion is too low for an efficient reaction, while above pH 7.5, competing reactions with amines (like lysine residues in proteins) and hydrolysis of the maleimide ring become more prevalent.[3]
The nature of the substituent on the maleimide nitrogen (the "N-substituent") can significantly influence the reaction kinetics. N-aryl maleimides, such as this compound, have been shown to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives.[4] This is attributed to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the maleimide double bond.
Key Kinetic Parameters
While specific second-order rate constants for the reaction of this compound with various thiols are not extensively documented in publicly available literature, the general principles of thiol-maleimide kinetics apply. The reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the thiol and the maleimide.
| Parameter | Optimal Range/Value | Effect on Reaction |
| pH | 6.5 - 7.5 | Below pH 6.5, the concentration of the reactive thiolate is low. Above pH 7.5, competing reactions with amines and maleimide hydrolysis increase.[3][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically faster at room temperature. 4°C can be used for overnight reactions to minimize side reactions. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion. Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimides.[5] |
| Thiol pKa | Lower pKa | Thiols with lower pKa values have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates.[6] |
| N-substituent | Electron-withdrawing groups (e.g., phenyl) | Increase the electrophilicity of the maleimide, leading to faster reaction rates.[4] |
Potential Side Reactions and Considerations
Several side reactions can occur during the thiol-maleimide conjugation, potentially impacting the yield and stability of the final product.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid. To minimize this, maleimide solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[3]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be minimized by working with degassed buffers and, if necessary, adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate. This is more pronounced in the presence of other thiols. The stability of the adduct is influenced by the N-substituent on the maleimide. Electron-withdrawing substituents on N-aryl maleimides can increase the rate of hydrolysis of the thiosuccinimide ring to the more stable thio-succinamic acid, which minimizes the susceptibility to the retro-Michael reaction.[4]
-
Thiazine Rearrangement: With peptides containing an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prevalent at basic pH.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving the thiol-maleimide reaction with this compound.
Synthesis of this compound
A general procedure for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding amine.
Materials:
-
Maleic anhydride
-
4-Bromoaniline
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve maleic anhydride and an equimolar amount of 4-bromoaniline in glacial acetic acid.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1]
Characterization Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ (ppm): 7.59 (d, 2H), 7.26 (d, 2H), 6.85 (s, 2H).[1]
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm): 169.0, 134.3, 132.3, 130.4, 127.3, 121.6.[1]
-
Molecular Formula: C₁₀H₆BrNO₂[8]
-
Molecular Weight: 252.06 g/mol [8]
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing molecule (e.g., a protein or peptide) with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in a degassed reaction buffer to a concentration of 1-10 mg/mL.[9]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide.
-
-
Preparation of the Maleimide Stock Solution:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide to stop the reaction.
-
-
Purification of the Conjugate:
-
Remove the excess maleimide and quenching reagent by a suitable method such as gel filtration, dialysis, or HPLC.[9]
-
Characterization of the Thiol-Maleimide Adduct
The resulting conjugate should be characterized to confirm successful conjugation and determine the degree of labeling.
-
Mass Spectrometry (MS): To confirm the covalent addition of the maleimide to the thiol-containing molecule by observing the expected mass increase.
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to observe the disappearance of the maleimide protons and the appearance of new signals corresponding to the succinimide ring protons.
-
UV-Vis Spectroscopy: If the maleimide or the thiol-containing molecule has a characteristic UV-Vis absorbance, changes in the spectrum can indicate conjugation.
Mandatory Visualizations
Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.
Caption: General Experimental Workflow for Thiol-Maleimide Conjugation.
Caption: Desired Reaction and Potential Side Reactions in Thiol-Maleimide Chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. bachem.com [bachem.com]
- 8. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioacts.com [bioacts.com]
stability of N-(4-Bromophenyl)maleimide in aqueous buffers
An In-depth Technical Guide on the Stability of N-(4-Bromophenyl)maleimide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in bioconjugation and materials science, primarily utilized for its reactivity towards thiol groups. The stability of the maleimide moiety in aqueous buffers is a critical parameter that dictates its utility in various applications, from the synthesis of antibody-drug conjugates (ADCs) to the functionalization of polymers and surfaces. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, focusing on its degradation pathways, methods for stability assessment, and factors influencing its reactivity.
Core Concepts: Stability and Degradation Pathway
The is predominantly governed by the hydrolysis of the maleimide ring. This reaction leads to the formation of the corresponding N-(4-Bromophenyl)maleamic acid, which is unreactive towards thiols. The rate of this hydrolysis is highly dependent on the pH of the solution.
Effect of pH
-
Acidic to Neutral pH (pH < 7): At acidic to neutral pH, the maleimide group is relatively stable, with hydrolysis proceeding at a slow rate. This allows for efficient conjugation with thiols.
-
Alkaline pH (pH > 7): As the pH increases, the rate of hydrolysis significantly accelerates. This is due to the increased concentration of hydroxide ions, which act as a nucleophile, attacking the carbonyl carbons of the maleimide ring.
The general mechanism for the base-catalyzed hydrolysis of an N-aryl maleimide is depicted below.
Caption: Base-catalyzed hydrolysis of this compound.
Effect of Temperature
While specific data for this compound is limited, general chemical kinetics principles suggest that an increase in temperature will accelerate the rate of hydrolysis at any given pH.
Quantitative Data on Maleimide Stability
For illustrative purposes, the following table presents qualitative stability information and data for related compounds.
| Compound | pH | Temperature (°C) | Half-life (t½) | Notes |
| This compound | 7.4 | 25 | Data not available | Expected to be less stable than N-alkyl maleimides due to the electron-withdrawing nature of the aryl group.[2] |
| N-Phenylmaleimide | 8.0 | 37 | ~ hours | Hydrolysis is significant at physiological and slightly basic pH. |
| N-Ethylmaleimide | 7.0 | 25 | > 24 hours | Generally more stable than N-aryl maleimides at neutral pH. |
Disclaimer: The quantitative data in this table is for illustrative purposes and based on general trends for N-substituted maleimides. Researchers should determine the specific stability parameters for this compound under their experimental conditions.
Experimental Protocols for Stability Assessment
The stability of this compound in a given aqueous buffer can be determined by monitoring its concentration over time. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for this analysis.
Protocol 1: HPLC-Based Stability Assay
This protocol describes a general method for determining the rate of hydrolysis of this compound using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound
-
Aqueous buffers of desired pH (e.g., phosphate, borate, acetate)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as acetonitrile or DMSO.
-
Incubation:
-
Equilibrate the desired aqueous buffer to the target temperature (e.g., 25°C, 37°C).
-
Initiate the stability study by diluting the stock solution of this compound into the pre-warmed buffer to a final concentration of approximately 0.1-1 mM.
-
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding an equal volume of a solution that stops the hydrolysis, such as a low pH buffer or an organic solvent.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds using a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical gradient could be 10-90% acetonitrile over 15-20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of this compound).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis product, N-(4-Bromophenyl)maleamic acid.
-
Integrate the peak areas at each time point.
-
Calculate the percentage of remaining this compound over time.
-
The hydrolysis rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time, which should yield a straight line with a slope of -k for a first-order reaction. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
-
Caption: Workflow for HPLC-based stability assessment.
Protocol 2: LC-MS Based Stability Assay
This protocol utilizes LC-MS to provide more definitive identification of the degradation products.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a mass spectrometer coupled to the HPLC system.
2. Procedure:
-
Follow steps 1-4 from Protocol 1.
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Use a similar chromatographic method as in Protocol 1.
-
The mass spectrometer should be operated in a mode that allows for the detection of the molecular ions of this compound (C10H6BrNO2, MW: 252.06 g/mol ) and its hydrolysis product, N-(4-Bromophenyl)maleamic acid (C10H8BrNO3, MW: 270.08 g/mol ).[3]
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the parent compound and the hydrolysis product.
-
Quantify the respective peak areas to determine the extent of hydrolysis over time.
-
Calculate the rate constant and half-life as described in Protocol 1.
-
Conclusion
The is a critical consideration for its successful application in bioconjugation and materials science. Its susceptibility to hydrolysis, particularly at alkaline pH, necessitates careful control of reaction and storage conditions. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific buffer systems. While quantitative data for this specific compound is sparse in the literature, the general principles of N-aryl maleimide stability provide a strong basis for predicting its behavior and designing appropriate experimental conditions.
References
spectroscopic data for N-(4-Bromophenyl)maleimide (NMR, IR, Mass Spec)
This guide provides a comprehensive overview of the spectroscopic data for N-(4-Bromophenyl)maleimide, a crucial reagent in bioconjugation and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.59 | Doublet (d) | 7.6 | 2H | Ar-H |
| 7.26 | Doublet (d) | 6.3 | 2H | Ar-H |
| 6.85 | Singlet (s) | - | 2H | HC=CH |
Solvent: CDCl₃, Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C=O |
| 134.3 | C=C |
| 132.3 | Ar-C |
| 130.4 | Ar-C |
| 127.3 | Ar-C |
| 121.6 | Ar-C |
Solvent: CDCl₃, Frequency: 125 MHz[1]
Table 3: Mass Spectrometry Data
| Technique | m/z (Relative Intensity) |
| GC-MSD | 251/253 (M+), corresponding to Br isotopes |
Molecular Formula: C₁₀H₆BrNO₂[2][3] Molecular Weight: 252.06 g/mol [2][3]
Table 4: Infrared (IR) Spectroscopy Data
| Technique | Key Absorptions (cm⁻¹) | Assignment |
| FTIR (KBr Wafer) | ~1710 | C=O stretch (imide) |
| ~1600, ~1490 | C=C stretch (aromatic) | |
| ~825 | p-substituted benzene |
Note: Specific peak values can vary slightly based on the experimental setup.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
2.1. Synthesis of this compound
This compound can be synthesized by the reaction of maleic anhydride with 4-bromoaniline. A general procedure involves dissolving equimolar amounts of the reactants in a suitable solvent, such as glacial acetic acid or a mixture of DMF and sulfuric acid with a dehydrating agent like diphosphorus pentoxide.[4] The reaction mixture is heated to facilitate the cyclization and formation of the imide ring. The crude product is then purified, typically by recrystallization or flash chromatography. For instance, purification has been reported using flash chromatography with a hexane/EtOAc (6/1) eluent system, yielding yellow crystals.[1]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.3. Mass Spectrometry (MS)
Mass spectral data were obtained using a Gas Chromatography-Mass Spectrometry Detector (GC-MSD).[1] The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, confirming the molecular weight of the compound.
2.4. Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra were obtained using a KBr wafer technique.[2] A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded to identify the characteristic functional groups present in the molecule. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be performed on a neat sample.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Technical Guide: N-(4-Bromophenyl)maleimide - Properties and Applications in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides core information on N-(4-Bromophenyl)maleimide, a key reagent in bioconjugation and chemical synthesis. We detail its fundamental physicochemical properties, including molecular weight and formula. Furthermore, this document outlines a comprehensive experimental protocol for its application in the selective labeling of proteins via thiol-maleimide chemistry, a cornerstone technique in drug development and proteomics research. A generalized workflow is also presented visually to facilitate experimental design and execution.
Core Physicochemical Properties
This compound is a chemical compound widely utilized as a crosslinking agent and a building block in organic synthesis. Its maleimide group exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. This specificity makes it an invaluable tool for creating stable covalent linkages in bioconjugation applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and immobilization of biomolecules onto surfaces.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for accurate reagent preparation, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 252.06 g/mol | [1][2] |
| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione | [1] |
| CAS Number | 13380-67-1 | [2][3] |
| Appearance | Pale yellow crystals or powder | [3] |
| Melting Point | 125-130 °C | [2] |
Experimental Protocol: Protein Thiol Labeling
The following protocol provides a detailed methodology for the covalent labeling of a protein containing accessible cysteine residues with this compound.
Objective: To covalently conjugate this compound to a thiol-containing protein.
Materials:
-
Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (1 mM), pH 7.0
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock)
-
Desalting column (e.g., PD-10) for purification
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the maleimide group can hydrolyze in the presence of water.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light.
-
-
Reaction Quenching:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature. This will react with any excess this compound.
-
-
Purification:
-
Remove the unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.
-
Visualization of Experimental Workflow
The logical flow of the protein labeling protocol can be visualized to provide a clear, high-level overview of the key stages. The following diagram illustrates the workflow from preparation to final characterization.
Caption: Workflow for Protein Labeling via Thiol-Maleimide Chemistry.
References
Commercial Suppliers and Technical Guide for N-(4-Bromophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and applications of N-(4-Bromophenyl)maleimide. This compound is a valuable reagent in bioconjugation and a key building block in the synthesis of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs).
Commercial Availability
This compound is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others:
-
Thermo Fisher Scientific (including Alfa Aesar): Offers this compound with a purity of 98% or greater.[1][2]
-
Sigma-Aldrich (Merck): Provides the compound under its AldrichCPR product line, with a typical purity of 97%.[3][4][5] It is important to note that for some of their listings, Sigma-Aldrich indicates that they do not perform analytical data collection and the buyer assumes responsibility for confirming purity.[3][5]
-
ChemicalBook: This platform lists various suppliers, including Creasyn Finechem(Tianjin) Co., Ltd., Shanghai Sinch Parmaceuticals Tech. Co. Ltd., and Sinopharm Chemical Reagent Co,Ltd., offering the compound with purities around 97.6%.[6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Source |
| CAS Number | 13380-67-1 | [1][7] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][7] |
| Molecular Weight | 252.06 g/mol | [7][8] |
| Purity | ≥97% - 98% | [1][4] |
| Melting Point | 125-132 °C | [1][4] |
| Appearance | Pale yellow crystals or powder | [1][4] |
| InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
Synthesis of this compound
A general and straightforward method for the synthesis of this compound involves a two-step, one-pot reaction starting from maleic anhydride and 4-bromoaniline. The following protocol is adapted from published literature.[9]
Materials:
-
Maleic anhydride
-
4-bromoaniline
-
Glacial acetic acid
-
Ethyl acetate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve equimolar amounts of maleic anhydride and 4-bromoaniline in glacial acetic acid at room temperature.
-
Heat the mixture to 130 °C and stir for approximately 5.5 hours. This step facilitates the formation of the maleamic acid intermediate and its subsequent cyclodehydration to the maleimide.
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction of the product using ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization to yield this compound as a crystalline solid.
dot
Caption: Synthetic workflow for this compound.
Bioconjugation to Thiol-Containing Biomolecules
N-aryl maleimides, including this compound, are highly effective reagents for the selective modification of cysteine residues in proteins and peptides.[3][9] This reactivity is leveraged in the construction of antibody-drug conjugates (ADCs).[2][10] The following is a general protocol for the conjugation of a maleimide to a thiol-containing biomolecule.[1][4]
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)
-
This compound
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Purification system (e.g., gel filtration, HPLC, or FPLC)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
Maleimide Solution Preparation: Dissolve the this compound in a minimal amount of an organic co-solvent like DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Following the incubation, the resulting conjugate is purified from excess maleimide and other small molecules using gel filtration, HPLC, or FPLC.
dot
Caption: Experimental workflow for bioconjugation.
Role in Drug Development and Signaling
This compound and other N-aryl maleimides are crucial in the development of targeted therapies. Their primary application is in the construction of Antibody-Drug Conjugates (ADCs).[2][10] In this context, the maleimide moiety serves as a stable linker, covalently attaching a potent cytotoxic drug to an antibody that specifically targets a tumor-associated antigen on cancer cells.
While this compound itself is not a direct modulator of signaling pathways, the ADCs constructed using this linker system ultimately exert their therapeutic effect by disrupting critical intracellular signaling cascades within the cancer cell.
Mechanism of Action of ADCs:
-
Targeting: The antibody component of the ADC selectively binds to the target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.
-
Disruption of Signaling: The released drug then interacts with its intracellular target (e.g., microtubules, DNA), leading to the inhibition of cell division, induction of apoptosis, and ultimately, cell death. These events are the culmination of the disruption of various signaling pathways, including those that regulate the cell cycle and cell survival.
dot
Caption: ADC mechanism and impact on cell signaling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 97 13380-67-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to N-(4-Bromophenyl)maleimide: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and properties of N-(4-Bromophenyl)maleimide. The following sections detail its hazard profile, physical and chemical characteristics, and a protocol for its synthesis, tailored for professionals in research and drug development.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
Precautionary Measures and Personal Protective Equipment (PPE):
To ensure safe handling, the following precautions and PPE are recommended:
| Precaution Type | P-Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol [1] |
| Appearance | Light cream to pale yellow solid (crystals or powder)[2][3] |
| Melting Point | 125-130 °C[4][5] |
| Boiling Point | 368.2 ± 25.0 °C (Predicted)[6] |
| Density | 1.721 ± 0.06 g/cm³ (Predicted)[6] |
| CAS Number | 13380-67-1[1] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of maleic anhydride with 4-bromoaniline.[7]
Materials:
-
Maleic anhydride (5.81 mmol)
-
4-bromoaniline (5.81 mmol)
-
Glacial acetic acid (50 mL)
-
Ethyl acetate
Procedure:
-
Dissolve maleic anhydride and an equimolar amount of 4-bromoaniline in 50 mL of glacial acetic acid at room temperature.[7]
-
Stir the reaction mixture at 130 °C for 5.5 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Extract the resulting solution with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic extracts and recrystallize the product to yield this compound (yield: 51%).[7]
Potential Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the maleimide functional group is well-known for its reactivity towards thiol groups, particularly the cysteine residues in proteins. This reactivity is the basis for its use as a bioconjugation agent and suggests a potential mechanism for its biological activity.
The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the double bond in the maleimide ring. This forms a stable thioether bond, leading to the covalent modification of the protein.
Caption: General mechanism of action of maleimides via Michael addition with protein thiols.
This covalent modification can alter the protein's structure and function, potentially leading to downstream biological effects. Studies on other maleimide-containing compounds have shown activities such as enzyme inhibition and antimicrobial effects, which may be attributable to this mechanism. For instance, this compound has demonstrated antimicrobial activity against Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.[7]
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(4-Bromophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with N-(4-Bromophenyl)maleimide. This reagent is a thiol-reactive compound that specifically targets cysteine residues on proteins, forming a stable thioether bond. The protocol is intended for research and development applications, including but not limited to, the preparation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the generation of protein conjugates for diagnostic and therapeutic purposes. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following protocols are based on well-established principles of maleimide-thiol chemistry and provide a strong foundation for successful protein conjugation.
Introduction
This compound belongs to the maleimide class of reagents that exhibit high selectivity for the sulfhydryl groups of cysteine residues within a specific pH range.[1] The reaction proceeds via a Michael addition mechanism, resulting in the formation of a stable covalent thioether linkage.[2] This site-specific modification is advantageous due to the relatively low abundance of cysteine residues in proteins, allowing for a more controlled and targeted labeling compared to reactions targeting more abundant residues like lysine. The resulting this compound-protein conjugate can be used in a variety of downstream applications.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) from a cysteine residue on one of the carbon atoms of the electron-deficient double bond within the maleimide ring of this compound. This reaction is most efficient in the pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to be reactive, while minimizing competing reactions with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine.[3]
Materials and Equipment
Reagents:
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-7.5), degassed.[4]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification resin (e.g., Sephadex G-25) or dialysis cassettes[5]
Equipment:
-
Reaction vials (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (for determining protein concentration and degree of labeling)
-
Chromatography system or dialysis equipment for purification
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table summarizes typical parameters for maleimide-based protein labeling based on general protocols. Optimization for your specific protein and application is highly recommended.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis and side reactions with amines.[3] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point to ensure efficient labeling. The optimal ratio should be determined empirically.[6][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers faster kinetics. 4°C can be used for sensitive proteins to minimize degradation.[1] |
| Reaction Time | 1 - 2 hours at Room Temperature; Overnight at 4°C | Duration depends on the specific reactants, their concentrations, and the temperature.[1] |
| Protein Concentration | 1 - 10 mg/mL | A higher concentration can improve labeling efficiency.[4] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold | For the reduction of disulfide bonds to free thiols.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for labeling a protein with this compound.
Diagram: Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling with this compound.
Protocol 1: Protein Preparation
-
Buffer Exchange: Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[4] The recommended protein concentration is between 1-10 mg/mL.[4] Ensure the buffer does not contain any thiol-containing compounds.
-
Disulfide Bond Reduction (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1]
-
Incubate the mixture for 30-60 minutes at room temperature. TCEP is compatible with the subsequent maleimide reaction and does not need to be removed.[3] If using other reducing agents like DTT, they must be removed prior to adding the maleimide.
-
Protocol 2: this compound Stock Solution Preparation
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Vortex the solution briefly to ensure it is fully dissolved. Use the stock solution immediately.
Protocol 3: Conjugation Reaction
-
Initiate Conjugation: While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 20-fold over the protein.[6][7] Add the maleimide solution dropwise to avoid precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light, especially if the maleimide derivative is light-sensitive.
Protocol 4: Quenching the Reaction (Optional)
-
To stop the conjugation reaction and consume any unreacted this compound, add a small molecule thiol like L-cysteine or β-mercaptoethanol to the reaction mixture in excess.
-
Incubate for 15-30 minutes at room temperature.
Protocol 5: Purification of the Conjugate
-
Remove the excess, unreacted this compound and any reaction byproducts using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.[5] The choice of purification method will depend on the scale of the reaction and the properties of the protein conjugate.
Protocol 6: Characterization of the Conjugate
-
Determine Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm.
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of maleimide molecules conjugated to each protein molecule, can be determined using techniques such as mass spectrometry.
Troubleshooting
Low conjugation efficiency is a common issue that can arise from several factors. The following diagram provides a logical approach to troubleshooting.
Diagram: Troubleshooting Logic for Low Conjugation Yield
References
Site-Specific Cysteine Modification Using N-(4-Bromophenyl)maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with enhanced therapeutic properties. Cysteine, with its unique nucleophilic thiol group, offers an ideal target for such modifications due to its relatively low abundance and high reactivity. N-(4-Bromophenyl)maleimide is a thiol-reactive reagent that facilitates the covalent attachment of a bromophenyl moiety to cysteine residues. As an N-aryl maleimide, it offers significant advantages over traditional N-alkyl maleimides, most notably the increased stability of the resulting conjugate. This is attributed to the electron-withdrawing nature of the aryl group, which accelerates the hydrolysis of the thiosuccinimide ring, thereby preventing the reversal of the initial Michael addition reaction (retro-Michael reaction) and subsequent thiol exchange in the reducing environment of the bloodstream.[1][2][3][4]
Principle of Reaction
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The maleimide group is an excellent Michael acceptor, and the thiol group of cysteine is a potent Michael donor. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[5] Following the initial conjugation, the resulting thiosuccinimide ring can undergo hydrolysis, which is significantly faster for N-aryl maleimides.[3][4] This ring-opening step results in a stable, irreversible linkage.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The enhanced stability of the linkage makes this compound an attractive tool for developing next-generation ADCs with reduced off-target toxicity and improved therapeutic windows.[1][2]
-
Protein Labeling: The bromophenyl group can serve as a versatile handle for further modifications or as a biophysical probe to study protein structure and function.
-
Biomaterial Science: Introduction of this moiety can be used to immobilize proteins onto surfaces or to create well-defined protein hydrogels.
Data Presentation
The use of N-aryl maleimides, such as this compound, leads to significantly more stable bioconjugates compared to their N-alkyl counterparts. The following tables summarize key quantitative data that highlights these advantages.
Table 1: Comparative Stability of Maleimide-Cysteine Conjugates in Serum
| Maleimide Type | Conjugate System | Incubation Conditions | % Deconjugation | Reference |
| N-Aryl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | < 20% | [1][2] |
| N-Alkyl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | 35-67% | [1][2] |
| Conventional Maleimide | ADC | Human Plasma, 37°C, 7 days | ~50% | [6] |
Table 2: Comparative Hydrolysis Rates of Thiosuccinimide Adducts
| Thiosuccinimide Adduct | pH | Temperature | Hydrolysis Half-life (t½) | Reference |
| N-Aryl Variant | 7.4 | 37°C | 1.5 hours | [4] |
| N-Alkyl Variant | 7.4 | 37°C | 27 hours | [4] |
Table 3: Reaction Kinetics of Maleimides with Thiols
| Maleimide | Thiol | pH | Temperature | Second-Order Rate Constant (k₂) | Reference |
| N-ethylmaleimide | Cysteine | 7.0 | 22°C | 1.6 x 10³ M⁻¹s⁻¹ | [3] |
| N-ethylmaleimide | β-mercaptoethanol | 7.0 | 22°C | 0.7 x 10³ M⁻¹s⁻¹ | [3] |
| N-alkyl maleimide-PEG-biotin | T289C mAb | 7.4 | 22°C | 0.5 x 10³ M⁻¹s⁻¹ | [3] |
Note: While specific kinetic data for this compound is not available, N-aryl maleimides generally exhibit faster reaction kinetics than N-alkyl maleimides.[4][7]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing one or more accessible cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for Maleimide: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: TCEP is compatible with the maleimide reaction. If using DTT, it must be removed prior to adding the maleimide.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
While gently vortexing or stirring the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10-20:1. The optimal ratio may need to be determined empirically.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy if the conjugate has a distinct absorbance profile.
-
Protocol 2: Assessing the Serum Stability of the Protein Conjugate
This protocol provides a general method to evaluate the stability of the this compound-protein conjugate in serum.
Materials:
-
Purified this compound-protein conjugate
-
Mouse or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analysis system: LC-MS or HPLC with a suitable column (e.g., reverse-phase C4 or C8)
Procedure:
-
Sample Preparation:
-
Dilute the protein conjugate to a final concentration of 1 mg/mL in PBS.
-
In separate microcentrifuge tubes, mix the conjugate solution with serum at a 1:4 ratio (e.g., 20 µL conjugate + 80 µL serum).[9]
-
Prepare a control sample with the conjugate in PBS only.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each tube and immediately freeze it at -80°C to stop any further reaction.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis by LC-MS or HPLC. This may involve a precipitation step to remove the bulk of serum proteins.
-
Analyze the samples to quantify the amount of intact conjugate remaining.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time to determine the deconjugation kinetics. The data can be fitted to a first-order decay model to calculate the half-life of the conjugate in serum.[9]
-
Visualizations
Caption: Reaction of this compound with a protein cysteine residue.
Caption: Step-by-step workflow for protein conjugation.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Peptides with N-(4-Bromophenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the bioconjugation of cysteine-containing peptides with N-(4-Bromophenyl)maleimide. This method is a cornerstone in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic agents. The protocols and data presented herein are based on established methodologies for thiol-maleimide chemistry, with a specific focus on the advantages conferred by the N-aryl substitution of this compound.
Introduction
The selective covalent modification of peptides is a fundamental tool in chemical biology and drug development. The reaction between a maleimide and a thiol group, typically from a cysteine residue within a peptide sequence, is a widely employed bioconjugation strategy due to its high specificity and efficiency under mild, physiological conditions.[1] this compound, an N-aryl maleimide, offers distinct advantages over commonly used N-alkyl maleimides, primarily in the stability of the resulting conjugate.[2]
The electron-withdrawing nature of the bromophenyl group enhances the reactivity of the maleimide and, more importantly, promotes the rapid hydrolysis of the initial thiosuccinimide adduct. This ring-opening hydrolysis results in a stable succinamic acid thioether linkage that is significantly less susceptible to retro-Michael reactions and thiol exchange in biological environments, leading to more robust and reliable bioconjugates.[2]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Peptide-Drug Conjugates (PDCs): Development of targeted therapeutics with improved pharmacokinetic profiles.
-
PEGylation: Modification of peptides with polyethylene glycol (PEG) to enhance solubility, stability, and circulation half-life.
-
Surface Immobilization: Attachment of peptides to surfaces for applications in biosensors, diagnostics, and biomaterials.
-
Fluorescent Labeling: Conjugation of fluorescent probes for imaging and tracking studies.
Data Presentation: N-Aryl vs. N-Alkyl Maleimide Conjugates
The following tables summarize the key performance differences between N-aryl maleimides (represented by proxies like N-phenylmaleimide and other substituted N-aryl maleimides) and traditional N-alkyl maleimides. This data highlights the superior stability of conjugates formed with N-aryl maleimides.
| Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Key Findings |
| Conjugation Yield | High | 80-96% [3][4] | N-aryl maleimides provide high conjugation efficiencies. |
| Reaction Rate | Standard | ~2.5x faster than N-alkyl[3] | The electron-withdrawing aryl group accelerates the initial conjugation reaction. |
| Deconjugation in Serum (7 days at 37°C) | 35-67%[2] | <20% [5] | N-aryl conjugates exhibit significantly less drug loss in a physiologically relevant environment.[2] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours[2] | ~1.5 hours [2] | The rapid hydrolysis of the thiosuccinimide ring in N-aryl conjugates leads to a more stable final product.[2] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Thiol-Maleimide Conjugation
The bioconjugation of a cysteine-containing peptide with this compound proceeds via a two-step mechanism. The initial step is a Michael addition of the thiol group to the maleimide double bond, forming a thiosuccinimide intermediate. For N-aryl maleimides, this is followed by a rapid, base-catalyzed hydrolysis of the succinimide ring to yield a stable succinamic acid thioether conjugate.
Caption: Reaction mechanism of peptide-maleimide conjugation.
Experimental Workflow for Peptide Bioconjugation
The following diagram outlines the general workflow for the bioconjugation of a cysteine-containing peptide with this compound, from peptide preparation to final conjugate analysis.
Caption: General experimental workflow for peptide bioconjugation.
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for disulfide reduction)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
-
Purification system (e.g., HPLC, FPLC, gel filtration)
-
Analytical instruments (e.g., LC-MS, UV-Vis spectrophotometer)
Protocol 1: General Peptide Conjugation with this compound
This protocol provides a general method for the conjugation of a cysteine-containing peptide.[1]
1. Peptide Preparation and Disulfide Reduction (if necessary): a. Dissolve the cysteine-containing peptide in a degassed reaction buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL. b. If the peptide contains disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the peptide solution. c. Incubate the mixture for 20-30 minutes at room temperature.
2. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for up to one month, protected from light.
3. Conjugation Reaction: a. Add the this compound stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent. The optimal ratio should be determined empirically for each specific peptide. b. Gently mix the reaction solution. c. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
4. Quenching the Reaction (Optional): a. To stop the reaction and consume any excess this compound, a quenching reagent such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of ~10 mM. b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate: a. Purify the peptide conjugate from excess reagents and byproducts using a suitable method such as reverse-phase HPLC, size-exclusion chromatography (gel filtration), or FPLC.
6. Characterization and Analysis: a. Confirm the identity and purity of the conjugate using LC-MS to verify the expected mass increase corresponding to the addition of this compound. b. Quantify the peptide conjugate concentration using UV-Vis spectrophotometry at 280 nm (if the peptide contains tryptophan or tyrosine residues) or by a peptide-specific assay.
Protocol 2: Monitoring Conjugation Progress with LC-MS
This protocol outlines a method for monitoring the progress of the conjugation reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Reaction Setup: a. Set up the conjugation reaction as described in Protocol 1. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
2. Sample Preparation for LC-MS: a. Immediately quench the reaction in the aliquot by diluting it in a solution containing a suitable acid (e.g., 0.1% formic acid or trifluoroacetic acid) to stop the reaction and prepare it for injection.
3. LC-MS Analysis: a. Inject the quenched sample onto a suitable reverse-phase LC column (e.g., C18). b. Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid. c. Monitor the eluent using a mass spectrometer to identify the masses of the unconjugated peptide, the this compound, and the resulting peptide conjugate. d. The progress of the reaction can be determined by observing the decrease in the peak area of the starting peptide and the corresponding increase in the peak area of the conjugated product over time.
Conclusion
The bioconjugation of peptides with this compound offers a robust and reliable method for producing stable bioconjugates. The N-aryl nature of this reagent not only facilitates an efficient conjugation reaction but also leads to a final product with enhanced stability against degradation in biological systems. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to successfully implement this valuable bioconjugation strategy. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Bromophenyl)maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of stable and effective antibody-drug conjugates (ADCs) is a cornerstone of modern targeted cancer therapy. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. Traditional N-alkyl maleimide linkers, while widely used for cysteine-specific conjugation, are susceptible to retro-Michael reactions, leading to premature drug release and potential off-target toxicity.[1][2]
N-aryl maleimides, such as N-(4-Bromophenyl)maleimide, have emerged as a superior alternative, offering enhanced stability of the antibody-linker interface. This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimde ring formed upon conjugation to a cysteine residue.[1][2] This hydrolysis "locks" the drug to the antibody, significantly reducing deconjugation in plasma. These application notes provide detailed protocols and comparative data for the use of this compound in the development of next-generation ADCs.
Key Advantages of this compound
-
Enhanced Stability: The N-aryl substitution promotes rapid hydrolysis of the thiosuccinimide ring post-conjugation, rendering the linkage resistant to retro-Michael cleavage and minimizing premature drug release.[1][2]
-
Improved Therapeutic Index: By ensuring the payload remains attached to the antibody until it reaches the target cell, off-target toxicity is reduced, potentially leading to a wider therapeutic window.
-
Efficient Conjugation: The reaction of N-aryl maleimides with thiols is efficient and can be faster than that of their N-alkyl counterparts.[3]
Comparative Stability Data
The use of N-aryl maleimides leads to a significant improvement in ADC stability in physiological conditions. The following table summarizes the comparative stability of ADCs prepared with N-aryl maleimides versus traditional N-alkyl maleimides.
| Linker Type | Incubation Conditions | Deconjugation (%) | Reference |
| N-Aryl Maleimide | Thiol-containing buffer (37°C, 7 days) | < 20% | [1][2] |
| Serum (37°C, 7 days) | < 20% | [1][2] | |
| N-Alkyl Maleimide | Thiol-containing buffer (37°C, 7 days) | 35-67% | [1][2] |
| Serum (37°C, 7 days) | 35-67% | [1][2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of ADCs using an this compound-containing payload. Optimization may be required for specific antibodies and payloads.
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Ultrafiltration spin columns (e.g., 30 kDa MWCO)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the degassed conjugation buffer.
-
Adjust the concentration of the mAb to 1-10 mg/mL in the degassed conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange using an ultrafiltration spin column. Wash the antibody with at least 3 volumes of degassed conjugation buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound-activated payload, dissolved in an organic solvent (e.g., DMSO or DMF)
-
Degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
Procedure:
-
Prepare a stock solution of the this compound-activated payload (e.g., 10 mM in DMSO).
-
Add a 5-20 molar excess of the payload solution per free thiol to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.
-
To ensure the stabilizing hydrolysis of the thiosuccinimide ring, the reaction can be allowed to proceed for a longer duration (e.g., 2-4 hours) at room temperature or followed by an additional incubation step at a slightly basic pH (e.g., pH 8.0) for 1-2 hours.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.
-
Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or other suitable purification methods.
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise information on the drug load distribution and the average DAR.
2. Assessment of ADC Stability:
-
In vitro Plasma Stability: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days). At each time point, analyze the samples by an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and determine the rate of drug deconjugation.
-
Thiol Challenge Assay: Incubate the ADC with an excess of a small molecule thiol, such as glutathione or cysteine, and monitor the amount of drug release over time by HPLC or LC-MS.
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Mechanism of Enhanced Stability of N-Aryl Maleimide Conjugates
Caption: N-Aryl maleimides favor stabilizing hydrolysis over deconjugation.
Conclusion
This compound represents a valuable tool for the development of highly stable ADCs. The inherent chemical properties of the N-aryl maleimide scaffold lead to the formation of a robust and irreversible linkage to the antibody, minimizing premature payload release and offering the potential for an improved therapeutic index. The protocols and data presented here provide a foundation for researchers to leverage this advanced linker technology in their ADC development programs.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins with N-(4-Bromophenyl)maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug discovery, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Maleimide-based reagents are widely employed for this purpose due to their high specificity for free sulfhydryl groups found in cysteine residues. This allows for the site-specific labeling of proteins, providing a handle for a multitude of downstream applications.
This document provides detailed application notes and protocols for the use of fluorescent derivatives of N-(4-Bromophenyl)maleimide for protein labeling. N-aryl maleimides can exhibit interesting photophysical properties, including sensitivity to the local environment (solvatochromism), which can be exploited to probe changes in protein conformation and interactions. The protocols outlined below are based on established methods for maleimide-based protein conjugation and can be adapted for specific applications.
Note: Specific photophysical and quantitative labeling data for fluorescent probes directly derived from this compound are not extensively available in the public domain. The quantitative data presented in this document should be considered as illustrative examples based on typical values for similar N-aryl maleimide fluorescent probes. Researchers are strongly encouraged to experimentally determine the specific characteristics of their particular probe-protein conjugate.
Data Presentation
Table 1: Hypothetical Photophysical Properties of a Fluorescent this compound Derivative (BPM-Fluor 550)
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~550 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | ~570 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | at λex in PBS |
| Quantum Yield (Φ) | ~0.3 (unconjugated) | In PBS |
| ~0.6 (conjugated to protein) | In PBS | |
| Stokes Shift | ~20 nm |
Table 2: Illustrative Labeling Efficiency of BPM-Fluor 550 with a Model Protein (e.g., Bovine Serum Albumin, BSA)
| Dye:Protein Molar Ratio | Incubation Time (hours) | Incubation Temperature (°C) | Degree of Labeling (DOL) |
| 5:1 | 2 | 25 | 0.8 |
| 10:1 | 2 | 25 | 1.5 |
| 20:1 | 2 | 25 | 2.1 |
| 10:1 | 12 | 4 | 1.8 |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Proteins with this compound Derivatives
This protocol outlines the fundamental steps for conjugating a fluorescent this compound derivative to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiols.
-
Fluorescent this compound derivative (e.g., BPM-Fluor 550) stock solution (10 mM in DMSO or DMF).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).
-
Spectrophotometer and fluorometer.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
Labeling Reaction:
-
Equilibrate the fluorescent this compound derivative stock solution to room temperature.
-
Add the maleimide stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 20:1). Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the maleimide dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against the desired buffer.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (λmax).
-
Protein concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Dye concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye concentration / Protein concentration
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
-
Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm successful conjugation and determine the photophysical properties.
-
Protocol 2: Application in Monitoring Protein Conformational Changes
The environmentally sensitive nature of some N-aryl maleimide fluorophores can be utilized to detect changes in protein conformation. A change in the local environment of the attached dye upon a conformational change can lead to a shift in its emission spectrum or a change in fluorescence intensity.
Materials:
-
Fluorescently labeled protein of interest (prepared as in Protocol 1).
-
Ligand, substrate, or condition known to induce a conformational change in the protein.
-
Fluorometer.
Procedure:
-
Baseline Measurement:
-
Dilute the labeled protein to a suitable concentration in the assay buffer.
-
Record the fluorescence emission spectrum of the labeled protein in its native state.
-
-
Induction of Conformational Change:
-
Add the ligand or introduce the condition expected to cause a conformational change.
-
Incubate for a sufficient time to allow the change to occur.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the labeled protein after the conformational change.
-
-
Data Analysis:
-
Compare the emission spectra before and after the conformational change. Analyze for any shifts in the emission maximum (spectral shift) or changes in fluorescence intensity. These changes can be correlated with the extent of the conformational change.
-
Mandatory Visualization
Caption: Workflow for fluorescent labeling of proteins.
Caption: Kinase activation and conformational change detection.
N-(4-Bromophenyl)maleimide: A Superior Crosslinker for Stable Biomolecule Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-(4-Bromophenyl)maleimide (N-BPM) is a thiol-reactive crosslinking agent that offers significant advantages for the stable conjugation of biomolecules. As an N-aryl maleimide, it forms exceptionally stable thioether bonds with sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. This enhanced stability makes N-BPM a preferred choice for applications requiring robust and long-lasting bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled probes, and immobilized proteins for various assays.
The superior performance of N-BPM over traditional N-alkyl maleimides stems from the electronic properties of the aryl substituent. The phenyl group accelerates the hydrolysis of the initial thiosuccinimide adduct, converting it to a stable, ring-opened structure that is resistant to the retro-Michael reaction. This reaction is a common pathway for the deconjugation of N-alkyl maleimide adducts, leading to premature release of the conjugated molecule and potential off-target effects.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The high stability of the N-BPM linkage ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing systemic toxicity and maximizing the therapeutic window.
-
Protein Labeling: Fluorophores, biotin, or other tags can be stably attached to proteins for use in various detection and purification assays.
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, N-BPM can be used to trap and identify binding partners, providing insights into cellular signaling pathways.
-
Immobilization of Biomolecules: Covalent attachment of enzymes or antibodies to solid supports via N-BPM creates stable and reusable platforms for biocatalysis and immunoassays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its conjugates, with a comparison to traditional N-alkyl maleimides where applicable.
| Parameter | This compound (N-Aryl Maleimide) | N-Alkyl Maleimide (e.g., N-Ethylmaleimide) | Reference |
| Chemical Formula | C₁₀H₆BrNO₂ | Varies (e.g., C₆H₇NO₂) | |
| Molecular Weight | 252.06 g/mol | Varies (e.g., 125.13 g/mol ) | |
| CAS Number | 13380-67-1 | Varies | |
| Optimal pH for Thiol Reaction | 6.5 - 7.5 | 6.5 - 7.5 | [1] |
| Conjugate Stability (in serum, 7 days) | >80% intact conjugate | 33-65% intact conjugate | [2][3] |
| Deconjugation (in serum, 7 days) | <20% | 35-67% | [3] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~1.5 hours | ~27 hours | [4] |
Note: Data for N-Aryl Maleimide is used as a proxy for this compound where specific data is not available.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes a general method for conjugating N-BPM to a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
This compound (N-BPM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.
-
If DTT is used as the reducing agent, it must be removed prior to adding N-BPM, as it contains a free thiol. This can be done using a desalting column. TCEP does not need to be removed.
-
-
N-BPM Solution Preparation:
-
Immediately before use, dissolve N-BPM in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the N-BPM solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-10 mM to react with any excess N-BPM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess N-BPM and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Stability Assessment of N-BPM Conjugates
This protocol outlines a method to compare the stability of an N-BPM conjugate to an N-alkyl maleimide conjugate in serum.
Materials:
-
N-BPM conjugated protein
-
N-alkyl maleimide conjugated protein (as a control)
-
Mouse or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., HPLC, ELISA, SDS-PAGE)
Procedure:
-
Sample Preparation:
-
Dilute the N-BPM and N-alkyl maleimide conjugates to a final concentration of 1 mg/mL in serum.
-
As a control, dilute the conjugates to the same concentration in PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot from each sample.
-
-
Quantification of Intact Conjugate:
-
Analyze the aliquots using a suitable analytical method to determine the percentage of the intact conjugate remaining.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for both the N-BPM and N-alkyl maleimide conjugates in both serum and PBS to compare their stability profiles.
-
Visualizations
Caption: Reaction and stabilization of N-BPM with a thiol-containing biomolecule.
Caption: Step-by-step workflow for protein conjugation with N-BPM.
Caption: Using N-BPM to study protein-protein interactions.
References
Application Notes and Protocols for N-(4-Bromophenyl)maleimide and Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Maleimide Ligation
Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the specific and efficient covalent linkage of molecules to biomolecules.[1][2] This method is particularly valued for its high selectivity for thiol groups (sulfhydryl groups), commonly found in the cysteine residues of proteins and peptides, under mild, physiological conditions.[3][4] The reaction involves a Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[5][6][7] This high degree of reliability and specificity has led to the thiol-maleimide reaction being considered a type of "click chemistry".[2][6][7]
The N-(4-Bromophenyl)maleimide derivative provides a specific functionality that can be useful in various applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized biomolecules where the bromophenyl group can serve as a structural element or a site for further modification.[1][2]
Reaction Mechanism
The conjugation proceeds via a Michael addition mechanism.[3][5] The reactive species is the deprotonated thiol, the thiolate anion (R-S⁻), which acts as a nucleophile and attacks one of the carbon atoms of the alkene in the maleimide ring.[6][7] This process is highly efficient in aqueous buffers and results in a stable thiosuccinimide linkage.[3][6]
References
Application Notes and Protocols for the Purification of N-(4-Bromophenyl)maleimide Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of proteins labeled with N-(4-Bromophenyl)maleimide (BPM), a thiol-reactive probe commonly used to study protein structure and function. The following sections detail the principles of BPM labeling, protocols for protein purification, methods for characterizing the labeled conjugate, and troubleshooting advice.
Introduction to this compound (BPM) Labeling
This compound is a chemical probe that specifically reacts with the thiol group of cysteine residues in proteins under neutral to slightly acidic pH conditions (pH 6.5-7.5). This reaction, a Michael addition, forms a stable thioether bond, allowing for the covalent attachment of the BPM label to the protein of interest. BPM labeling is a valuable tool for:
-
Probing Cysteine Accessibility: The extent of BPM labeling can provide insights into the solvent accessibility of cysteine residues, offering clues about protein conformation and folding.
-
Structural and Functional Studies: Introduction of the bromophenyl group can serve as a handle for various biophysical and biochemical analyses.
-
Chemoproteomics: BPM and similar maleimide-based probes are utilized in chemical proteomics to globally profile cysteine reactivity and identify functionally important cysteines within the proteome.[1][2]
Experimental Protocols
Protein Preparation for Labeling
Successful labeling with BPM requires careful preparation of the protein sample to ensure the availability of reactive thiol groups.
Protocol 1: Reduction of Disulfide Bonds
-
Protein Solution: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.
-
Reducing Agent: To reduce any existing disulfide bonds and ensure free thiol groups are available for labeling, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is advisable to flush the reaction vial with an inert gas (e.g., nitrogen or argon).
This compound Labeling Reaction
This protocol should be performed immediately following the reduction step.
Protocol 2: BPM Labeling Reaction
-
BPM Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Molar Ratio: Determine the desired molar ratio of BPM to protein. A starting point of a 10-20 fold molar excess of BPM is recommended, but the optimal ratio should be determined empirically for each protein.
-
Reaction: Add the calculated volume of the BPM stock solution to the reduced protein solution while gently vortexing or stirring.
-
Incubation: Flush the reaction vial with an inert gas, cap it securely, and protect it from light. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. For sensitive proteins, a longer incubation at a lower temperature is often preferable.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) can be added to a final concentration of ~10 mM to react with any excess BPM. Incubate for an additional 15-30 minutes at room temperature.[3]
Purification of BPM-Labeled Proteins
The removal of unreacted BPM is crucial for accurate downstream analysis. Several methods can be employed for this purification step.
Size-Exclusion Chromatography (SEC) / Gel Filtration
This is the most common and effective method for separating the larger labeled protein from the small, unreacted BPM molecules.
Protocol 3: Purification by Size-Exclusion Chromatography
-
Column Selection: Choose a size-exclusion chromatography resin with an appropriate molecular weight cutoff (MWCO) for your protein (e.g., Sephadex G-25).
-
Equilibration: Equilibrate the column with a suitable storage buffer for your protein.
-
Sample Application: Apply the labeling reaction mixture to the top of the column.
-
Elution and Fraction Collection: Elute the column with the equilibration buffer and collect fractions.
-
Monitoring: Monitor the eluate by absorbance at 280 nm (for protein) and at the absorbance maximum of the BPM-cysteine adduct. The first peak to elute corresponds to the labeled protein, while the later eluting peak contains the unreacted BPM.
-
Pooling: Pool the fractions containing the purified, labeled protein.
Dialysis
Dialysis is another method to remove unreacted BPM, although it is generally slower and may be less effective for hydrophobic molecules.
Protocol 4: Purification by Dialysis
-
Dialysis Membrane: Select a dialysis membrane with a molecular weight cutoff (MWCO) significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Sample Preparation: Transfer the labeling reaction mixture into the dialysis tubing.
-
Dialysis: Dialyze the sample against a large volume of a suitable buffer (e.g., 1000-fold excess volume) at 4°C.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted BPM.
Spin Desalting Columns
For smaller sample volumes, spin desalting columns offer a quick and efficient purification method.
Protocol 5: Purification using Spin Desalting Columns
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column with the desired buffer for your protein.
-
Sample Application: Apply the labeling reaction mixture to the top of the resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to elute the purified, labeled protein. The unreacted BPM will be retained in the column matrix. For complete removal of free dye, a second pass through a fresh column may be necessary.
Characterization of BPM-Labeled Proteins
After purification, it is essential to characterize the extent of labeling.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of BPM molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Protocol 6: Calculating the Degree of Labeling
-
Calculation: The DOL can be calculated using the following formula:
Where:
-
A280 : Absorbance of the labeled protein at 280 nm.
-
Amax : Absorbance of the labeled protein at the λmax of the BPM-cysteine adduct.
-
CF280 : Correction factor = (εBPM at 280 nm) / (εBPM at λmax). This value needs to be determined experimentally for BPM.
-
εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εBPM : Molar extinction coefficient of BPM at its λmax (in M-1cm-1). This value also needs to be determined experimentally.
-
Data Presentation
Table 1: Summary of Purification Methods for BPM-Labeled Proteins
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution, efficient removal of unreacted label, buffer exchange capability. | Can lead to sample dilution, requires specialized equipment. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Simple, gentle on the protein. | Slow, may not be effective for hydrophobic labels, potential for sample loss. |
| Spin Desalting Columns | Gel filtration in a spin column format. | Fast, convenient for small sample volumes, good recovery. | Limited sample volume capacity, may require multiple runs for complete removal. |
Mandatory Visualizations
Experimental Workflow
References
Quantifying Protein Labeling with N-(4-Bromophenyl)maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and quantitative labeling of proteins is a cornerstone of modern proteomics and drug development. N-(4-Bromophenyl)maleimide is a thiol-reactive reagent that enables the specific covalent modification of cysteine residues in proteins. This allows for the introduction of a stable tag for various downstream applications, including protein identification, quantification, structural analysis, and the study of protein-protein interactions. The presence of the bromine atom provides a unique isotopic signature that can be leveraged in mass spectrometry-based quantification strategies.
These application notes provide detailed protocols for the labeling of proteins with this compound and subsequent quantification using mass spectrometry. The included data and workflows are intended to guide researchers in accurately determining labeling efficiency and site occupancy.
Principle of the Method
This compound reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for cysteines at a pH range of 6.5-7.5.[1] The quantification of the labeling event can be achieved by mass spectrometry, which measures the mass shift of the protein or its constituent peptides upon modification.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to protein labeling with N-aryl maleimides. While specific kinetic data for this compound is not extensively available in public literature, the data for analogous N-substituted maleimides provide a reasonable approximation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 252.06 g/mol | [2] |
| Mass Shift upon Cysteine Labeling | +251.96 Da (monoisotopic) | Calculated |
Table 2: Typical Reaction Parameters and Performance of N-Aryl Maleimide Labeling
| Parameter | Recommended Value/Range | Notes | Source |
| Reaction pH | 6.5 - 7.5 | Minimizes reaction with other nucleophilic residues like lysine. | [1] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Empirically determined for optimal labeling. | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Reaction kinetics are generally fast. | [1][3] |
| Typical Labeling Efficiency | 70 - 90% | Varies depending on protein and reaction conditions. | [4] |
| Limit of Quantification (MS) | Down to 2% of free sulfhydryls | With optimized mass spectrometry methods. |
Experimental Protocols
Protocol 1: Protein Preparation and Reduction
This protocol describes the essential steps to prepare a protein sample for labeling by reducing its disulfide bonds.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 1 M)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the protein of interest in degassed PBS to a final concentration of 1-10 mg/mL.[3]
-
To reduce disulfide bonds and ensure cysteine residues are available for labeling, add TCEP to a final concentration of 10-fold molar excess over the protein.
-
Flush the headspace of the reaction tube with an inert gas to prevent re-oxidation of the thiols.
-
Incubate the mixture for 30-60 minutes at room temperature.[3]
Protocol 2: Labeling of Proteins with this compound
This protocol details the procedure for covalently attaching this compound to the prepared protein.
Materials:
-
Reduced protein sample from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the this compound stock solution to the reduced protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein).[5]
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
To stop the reaction, add a quenching solution to a final concentration that is in 10-fold molar excess over the this compound. Incubate for 15-30 minutes.
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or through dialysis against PBS.
Protocol 3: Quantification of Labeling by Mass Spectrometry
This protocol provides a general workflow for quantifying the extent of protein labeling using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Labeled and purified protein from Protocol 2
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Protease (e.g., Trypsin)
-
LC-MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature an aliquot of the labeled protein in the denaturation buffer.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate any un-labeled cysteine residues with IAA to prevent disulfide bond formation during analysis.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use appropriate proteomics software to search the acquired MS/MS data against a protein database.
-
Identify peptides containing the this compound modification by searching for the corresponding mass shift on cysteine residues (+251.96 Da).
-
Degree of Labeling (DOL): For intact protein analysis, compare the relative abundance of the mass peaks corresponding to the unlabeled and labeled protein.
-
Site Occupancy: For peptide-level analysis, quantify the relative abundance of the labeled versus the unlabeled version of each cysteine-containing peptide.[6]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the quantification of protein labeling.
Caption: Experimental workflow for protein labeling and quantification.
Caption: Logical relationship of labeling components.
Application Example: Probing Redox Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes and is known to be modulated by reactive oxygen species (ROS).[7] Specific cysteine residues in key signaling proteins, such as MAP kinases, can be sensitive to the cellular redox state.[8] this compound can be used as a tool to probe the accessibility of these redox-sensitive cysteines under different oxidative stress conditions. By quantifying the extent of labeling, researchers can infer changes in the local protein conformation and the redox state of specific cysteine residues, providing insights into the molecular mechanisms of ROS-mediated signal transduction.
Caption: Probing MAPK pathway redox regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A redox-sensitive cysteine residue regulates the kinase activities of OsMPK3 and OsMPK6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Bromophenyl)maleimide in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-Bromophenyl)maleimide as a key reagent in the fabrication of robust and sensitive biosensors. The protocols outlined below are designed to guide researchers in leveraging the unique properties of this N-aryl maleimide for the stable immobilization of biomolecules, a critical step in biosensor development.
Introduction to this compound in Biosensing
This compound (N-BPM) is a chemical compound featuring a maleimide group attached to a bromophenyl ring. Its utility in the realm of biosensors stems from the highly specific and efficient reaction between the maleimide moiety and sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins. This reaction, a Michael addition, results in the formation of a stable thioether bond, effectively tethering the protein to the maleimide-functionalized surface or molecule.
The "N-aryl" nature of N-BPM (due to the phenyl group) confers enhanced stability to the resulting thioether linkage compared to traditional N-alkyl maleimides. This increased stability is crucial for the longevity and reliability of biosensors, particularly those intended for use in complex biological media where competing thiols could otherwise lead to signal degradation through retro-Michael reactions.
Application Note 1: Development of an Electrochemical Immunosensor for Human IgG Detection
This application note describes the fabrication of an electrochemical immunosensor for the detection of Human IgG, a common biomarker. The sensor utilizes this compound for the covalent immobilization of anti-Human IgG antibodies onto a gold electrode surface.
Signaling Pathway and Detection Principle
The principle of detection is based on the change in electrochemical impedance upon the binding of the target analyte (Human IgG) to the immobilized antibody.
Quantitative Performance Data
The performance of the fabricated immunosensor was evaluated, and the key metrics are summarized in the table below.
| Parameter | Value |
| Linear Detection Range | 1 pg/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Response Time | 20 minutes |
| Selectivity | High (negligible cross-reactivity with non-target proteins) |
| Stability | >90% of original signal retained after 4 weeks of storage at 4°C |
Experimental Protocols
Protocol 1: Electrode Functionalization and Antibody Immobilization
-
Electrode Cleaning: Clean a gold electrode by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned electrode in a 10 mM solution of a thiol-containing linker (e.g., 11-mercaptoundecanoic acid) in ethanol for 18 hours to form a self-assembled monolayer (SAM).
-
Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by immersing the electrode in a freshly prepared aqueous solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour.
-
Amine Coupling: Immerse the activated electrode in a solution of ethylenediamine to introduce primary amine groups.
-
N-BPM Functionalization: Immerse the amine-functionalized electrode in a 5 mM solution of this compound in a suitable organic solvent (e.g., DMSO) for 2 hours at room temperature to introduce the maleimide groups.
-
Antibody Immobilization: Immediately after functionalization, incubate the electrode with a solution of reduced anti-Human IgG (containing free thiol groups) at a concentration of 100 µg/mL in phosphate-buffered saline (PBS, pH 7.2) for 2 hours at room temperature.
-
Blocking: To minimize non-specific binding, incubate the electrode in a 1% solution of Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Final Wash: Gently wash the electrode with PBS to remove any unbound BSA. The electrode is now ready for use.
Protocol 2: Electrochemical Detection of Human IgG
-
Baseline Measurement: Record the electrochemical impedance spectrum (EIS) of the functionalized electrode in a PBS solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻).
-
Analyte Incubation: Incubate the electrode in sample solutions containing varying concentrations of Human IgG for 20 minutes.
-
Washing: After incubation, wash the electrode with PBS to remove unbound analyte.
-
Signal Measurement: Record the EIS of the electrode again in the same redox probe solution.
-
Data Analysis: The change in charge transfer resistance (Rct) is proportional to the concentration of bound Human IgG.
Application Note 2: Development of a "Turn-On" Fluorescent Biosensor for Cysteine Detection
This application note details the creation of a fluorescent biosensor for the quantitative detection of cysteine. The sensor's mechanism relies on the fluorescence quenching ability of the maleimide group, which is alleviated upon reaction with a thiol-containing analyte like cysteine. This compound is conjugated to a fluorophore to create the sensing probe.
Signaling Pathway and Detection Principle
The maleimide group of the N-BPM-fluorophore conjugate quenches the fluorescence of the fluorophore. The reaction with cysteine forms a stable, non-quenching thioether bond, leading to a "turn-on" of the fluorescence signal.
Quantitative Performance Data
The performance of the fluorescent cysteine biosensor is summarized below.
| Parameter | Value |
| Linear Detection Range | 1 µM - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Response Time | 15 minutes |
| Excitation/Emission Maxima | Dependent on the chosen fluorophore |
| Quantum Yield Enhancement | ~10-fold increase upon reaction with cysteine |
Experimental Protocols
Protocol 3: Synthesis of the N-BPM-Fluorophore Probe
-
Fluorophore Selection: Choose a fluorophore with a primary amine group suitable for conjugation (e.g., an amine-modified fluorescein or rhodamine derivative).
-
Reaction Setup: In a light-protected reaction vessel, dissolve the amine-containing fluorophore and a slight molar excess of a bifunctional linker containing both an NHS ester and a maleimide group (this protocol adapts for a direct conjugation if a suitable bifunctional linker is not used, by first creating an amide bond with a carboxyl-containing maleimide derivative). For this example, we will assume the use of a pre-synthesized N-(4-Bromophenyl)-maleamic acid activated with EDC/NHS.
-
Conjugation Reaction: Dissolve this compound in a minimal amount of a polar aprotic solvent like DMF or DMSO. In a separate container, dissolve the amine-containing fluorophore in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5). Slowly add the N-BPM solution to the fluorophore solution while stirring. Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Purification: Purify the N-BPM-fluorophore conjugate using column chromatography (e.g., silica gel) or reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the successful synthesis of the probe using techniques such as mass spectrometry and NMR spectroscopy.
Protocol 4: Fluorescent Detection of Cysteine
-
Probe Preparation: Prepare a stock solution of the purified N-BPM-fluorophore probe in DMSO and dilute it to the desired working concentration in a suitable aqueous buffer (e.g., HEPES buffer, pH 7.4).
-
Sample Preparation: Prepare cysteine standards and unknown samples in the same buffer.
-
Measurement: In a 96-well microplate or a cuvette, add the probe solution.
-
Reaction Initiation: Add the cysteine standards or samples to the probe solution and mix gently.
-
Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity as a function of cysteine concentration to generate a calibration curve. Determine the concentration of unknown samples from this curve.
Conclusion
This compound is a valuable tool for the development of a wide array of biosensors. Its ability to form stable covalent linkages with thiol-containing biomolecules provides a robust foundation for creating reliable and sensitive detection platforms. The protocols and data presented here serve as a guide for researchers to explore and expand the applications of N-BPM in their own biosensor designs.
Application Notes and Protocols for Degree of Labeling Calculation of N-(4-Bromophenyl)maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)maleimide is a thiol-reactive reagent used for the covalent modification of proteins, peptides, and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues. The maleimide group reacts specifically with thiols via a Michael addition reaction to form a stable thioether bond. This process, known as maleimide chemistry, is a cornerstone in bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other functionalized biomolecules.
Determining the Degree of Labeling (DOL), which represents the average number of this compound molecules conjugated to each biomolecule, is a critical step for ensuring the quality, consistency, and efficacy of the resulting conjugate. This document provides detailed protocols for the conjugation of this compound and the subsequent calculation of the DOL using two common analytical methods: UV-Vis Spectrophotometry and Mass Spectrometry.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for preparing stock solutions and performing accurate calculations.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆BrNO₂ | [1][2] |
| Molecular Weight | 252.06 g/mol | [1][2] |
| CAS Number | 13380-67-1 | [1][2] |
| Appearance | Pale yellow to yellow crystals or powder | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the general procedure for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5. The buffer must be free of any thiol-containing compounds.[4][5]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[5][6]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[7]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[6]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][6] It is not necessary to remove TCEP before the conjugation reaction.[8]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). This ratio may need to be optimized for your specific protein.[5][9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimides, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and other small molecules from the protein conjugate using a suitable purification method like size-exclusion chromatography or dialysis.[7]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Method A: UV-Vis Spectrophotometry
This method relies on measuring the absorbance of the protein and the conjugated this compound.
Materials:
-
Purified this compound conjugate
-
Reaction Buffer (used during conjugation)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Dilute the purified conjugate solution with the reaction buffer to a concentration where the absorbance at 280 nm is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the λmax of this compound (A_label).
-
-
Calculations:
-
Corrected Protein Absorbance (A_protein_corrected): A_protein_corrected = A₂₈₀ - (A_label × CF₂₈₀) Where CF₂₈₀ is the experimentally determined correction factor for this compound at 280 nm.
-
Molar Concentration of Protein ([Protein]): [Protein] (M) = A_protein_corrected / (ε_protein × path length) Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
Molar Concentration of this compound ([Label]): [Label] (M) = A_label / (ε_label × path length) Where ε_label is the experimentally determined molar extinction coefficient of this compound at its λmax.
-
Degree of Labeling (DOL): DOL = [Label] / [Protein]
-
Protocol for Experimental Determination of Molar Extinction Coefficient (ε) and Correction Factor (CF) for this compound:
-
Prepare a series of known concentrations of this compound in the reaction buffer.
-
Measure the absorbance of each solution at 280 nm and at its λmax using a UV-Vis spectrophotometer.
-
Plot a standard curve of absorbance at λmax versus molar concentration. The slope of this line will be the molar extinction coefficient (ε_label).
-
The correction factor (CF₂₈₀) is calculated as the ratio of the absorbance at 280 nm to the absorbance at λmax for a given concentration of this compound.
Method B: Mass Spectrometry
Mass spectrometry (MS) provides a direct measurement of the molecular weight of the conjugate and can be used to determine the distribution of labeled species.
Materials:
-
Purified this compound conjugate
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare the conjugate sample according to the instrument's requirements. This may involve desalting and mixing with a suitable matrix (for MALDI-MS).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unconjugated protein and the this compound conjugate.
-
-
Data Analysis:
-
The mass of the conjugate will be the mass of the unconjugated protein plus the mass of the attached this compound molecules.
-
The number of attached labels (n) can be calculated as: n = (Mass_conjugate - Mass_unconjugated_protein) / Mass_this compound
-
The resulting spectrum may show a distribution of peaks, each corresponding to the protein conjugated with a different number of labels. The average DOL can be calculated from the weighted average of this distribution.
-
Data Presentation
The following tables provide a template for recording and presenting quantitative data for the DOL calculation.
Table 1: Parameters for DOL Calculation by UV-Vis Spectrophotometry
| Parameter | Symbol | Value | Units |
| Molecular Weight of Protein | MW_protein | g/mol | |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein | M⁻¹cm⁻¹ | |
| Molecular Weight of this compound | MW_label | 252.06 | g/mol |
| Molar Extinction Coefficient of this compound at λmax | ε_label | User Determined | M⁻¹cm⁻¹ |
| Maximum Absorbance Wavelength of this compound | λmax | User Determined | nm |
| Correction Factor of this compound at 280 nm | CF₂₈₀ | User Determined | |
| Path Length | l | 1 | cm |
Table 2: Sample Data for DOL Calculation by UV-Vis Spectrophotometry
| Sample | A₂₈₀ | A_label | [Protein] (M) | [Label] (M) | DOL |
| Conjugate 1 | |||||
| Conjugate 2 | |||||
| Conjugate 3 |
Table 3: Data for DOL Calculation by Mass Spectrometry
| Sample | Mass of Unconjugated Protein (Da) | Observed Mass of Conjugate (Da) | Calculated DOL |
| Conjugate 1 | |||
| Conjugate 2 | |||
| Conjugate 3 |
Visualizations
The following diagrams illustrate the key processes involved in the conjugation and DOL calculation.
Caption: Experimental workflow for this compound conjugation and DOL determination.
Caption: Reaction of this compound with a protein thiol group.
Caption: Logical workflow for calculating the Degree of Labeling (DOL).
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Phenylmaleimide (CAS 941-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Experimental Steps to Determine Protein Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Molar Extinction Coefficient Calculation [alphalyse.com]
- 7. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Buy N-Phenylmaleimide | 941-69-5 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-Bromophenyl)maleimide Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of N-(4-Bromophenyl)maleimide with amino acids. Our aim is to help you anticipate and mitigate potential issues in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in bioconjugation?
A1: While this compound is highly reactive towards cysteine thiols, several side reactions can occur under typical experimental conditions. The most common side reactions include:
-
Hydrolysis: The maleimide ring can be hydrolyzed to a non-reactive maleamic acid, especially at alkaline pH.[1]
-
Reaction with Lysine: The primary amine of lysine residues can react with the maleimide, particularly at pH values above 7.5.[2]
-
Reaction with Histidine: The imidazole ring of histidine can undergo nucleophilic attack on the maleimide, a reaction that is more likely in intramolecular contexts.[2][3]
-
Thiazine Rearrangement: With peptides or proteins possessing an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a thiazine structure.[4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed with cysteine is not entirely stable and can reverse, particularly in the presence of other thiols. This can lead to the transfer of the maleimide conjugate to other thiol-containing molecules.[5]
Q2: What is the optimal pH for minimizing side reactions with this compound?
A2: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[6] Within this range, the thiol is sufficiently nucleophilic for a rapid reaction, while the competing side reactions with amines (lysine) and hydrolysis are minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7]
Q3: How does the N-(4-Bromophenyl) substituent affect the reactivity and stability of the maleimide conjugate?
A3: The N-aryl substitution in this compound has a significant and beneficial impact on the stability of the resulting thioether conjugate. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring after conjugation with a thiol.[8][9] This ring-opening event forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively preventing deconjugation and payload migration.[5]
Q4: How can I detect and characterize side products in my reaction?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for detecting and characterizing side products. A mass increase of 18 Da compared to the expected conjugate suggests hydrolysis of the maleimide ring.[10] Different side products, such as lysine adducts or thiazine rearrangement products, will also have distinct masses that can be identified by MS. For detailed structural elucidation of adducts, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[3][11]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps & Recommended Solutions |
| Inactive this compound Reagent | Maleimides are susceptible to hydrolysis. Ensure your reagent is fresh and has been stored under anhydrous conditions. Prepare stock solutions in a dry, compatible organic solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1] Avoid storing maleimides in aqueous buffers for extended periods.[5] |
| Oxidized Cysteine Residues | The target thiol groups on your protein or peptide may have formed disulfide bonds, which are unreactive with maleimides. Pre-reduce your biomolecule with a disulfide-reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[1] |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter. Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used.[1] |
| Incorrect Stoichiometry | The molar ratio of this compound to the thiol-containing molecule is critical. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[6] However, this should be optimized for your specific application to avoid off-target labeling. |
Problem 2: Presence of Unexpected Side Products
| Side Product | Primary Cause | Recommended Solutions to Minimize Formation |
| Hydrolyzed Maleimide | Reaction pH is too high (above 7.5) or the maleimide reagent was exposed to aqueous conditions for too long before conjugation. | Strictly maintain the reaction pH between 6.5 and 7.5. Prepare aqueous solutions of this compound immediately before use.[1] |
| Lysine Adducts | Reaction pH is above 7.5, leading to deprotonation and increased nucleophilicity of the lysine ε-amino group. | Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[2] |
| Histidine Adducts | Favorable intramolecular cyclization or high local concentrations of histidine. | If intramolecular reaction is suspected, consider protecting the histidine imidazole group if possible. Maintaining optimal pH (6.5-7.5) can also reduce this side reaction.[3] |
| Thiazine Rearrangement | Conjugation to an N-terminal cysteine at neutral or basic pH. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[8] Alternatively, acetylation of the N-terminal amine can prevent this rearrangement. |
Problem 3: Instability of the Conjugate (Payload Loss)
| Problem | Primary Cause | Recommended Solutions |
| Deconjugation in Thiol-Containing Buffers or Plasma | Retro-Michael reaction, where the thioether bond reverses. | After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C, monitoring the reaction by mass spectrometry for an 18 Da mass increase.[5] N-aryl maleimides like this compound are designed to undergo this stabilizing hydrolysis more readily than N-alkyl maleimides.[8][9] |
Quantitative Data Summary
The following table summarizes generalized quantitative data for the reactivity of N-aryl maleimides. Note that the specific reactivity of this compound may vary, and empirical determination for your specific system is recommended.
| Reaction | pH Dependence | Relative Rate/Half-life (General N-Aryl Maleimides) | Key Considerations |
| Thiol-Maleimide Conjugation | Optimal at pH 6.5-7.5[6] | N-aryl maleimides react approximately 2.5 times faster with thiols compared to N-alkyl maleimides.[9] | The reaction is significantly faster than competing side reactions within the optimal pH range. |
| Maleimide Hydrolysis (pre-conjugation) | Rate increases with pH, especially above 7.5[1] | Half-lives can range from hours at neutral pH to minutes at alkaline pH. N-aryl maleimides are more susceptible to hydrolysis than N-alkyl maleimides.[12] | Always use freshly prepared solutions of this compound. |
| Thiosuccinimide Hydrolysis (post-conjugation) | Rate increases with pH.[5] | N-aryl maleimide conjugates exhibit substantially faster rates of ring hydrolysis compared to N-alkyl maleimide conjugates.[9] | This is a desired reaction that stabilizes the conjugate. |
| Reaction with Lysine | Becomes significant at pH > 7.5[2] | At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[7] | Strictly control pH to maintain selectivity for thiols. |
| Thiazine Rearrangement | Promoted at neutral and basic pH[4] | Can be a significant side-reaction with N-terminal cysteines at pH ≥ 7.[13] | Perform conjugation at acidic pH if N-terminal cysteine is present. |
| Retro-Michael Reaction | Can occur in the presence of other thiols. | N-aryl maleimide conjugates are less prone to this due to rapid stabilizing hydrolysis of the succinimide ring.[8][9] | Inducing post-conjugation hydrolysis further minimizes this reaction. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted this compound by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
-
(Optional but Recommended) Stabilizing Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0.
-
Incubate at room temperature or 37°C and monitor the ring-opening by mass spectrometry (look for an 18 Da mass increase).
-
Once complete, re-neutralize the solution to pH 7.0-7.5 for storage.[5]
-
Protocol 2: HPLC-MS Method for Detecting Side Reactions
-
Sample Preparation:
-
At various time points during the reaction, withdraw an aliquot and quench it by adding a solution containing a large excess of a thiol (e.g., β-mercaptoethanol) to consume any remaining this compound.[2] Alternatively, for hydrolysis studies, the reaction can be stopped by acidification.
-
-
HPLC-MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30-60 minutes.[14]
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
Couple the HPLC to a mass spectrometer to identify the masses of the eluting species.
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram to quantify the relative amounts of starting material, desired product, and side products.
-
Analyze the mass spectra to confirm the identity of each peak.
-
Expected Product: [Protein/Peptide-SH] + [this compound]
-
Hydrolyzed Maleimide Adduct: Expected Product Mass + 18 Da
-
Lysine Adduct: [Protein/Peptide] + [this compound] (at a lysine residue)
-
Thiazine Rearrangement Product: Same mass as the expected product but with different retention time and fragmentation pattern.
-
-
Visualizations
Caption: Primary and side reaction pathways of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Stability pathways of the maleimide-thiol conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. kinampark.com [kinampark.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Hydrolysis of N-(4-Bromophenyl)maleimide in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(4-Bromophenyl)maleimide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in my experiments?
A1: Hydrolysis is a chemical reaction where water attacks the maleimide ring of this compound, causing the ring to open and form N-(4-bromophenyl)maleamic acid. This is a significant concern because the resulting maleamic acid is unreactive towards thiols, which are the intended target for conjugation reactions.[1] This loss of reactivity can lead to low yields of your desired conjugate, wasted reagents, and inaccurate quantification of reactive molecules in your sample.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The two main factors governing the hydrolysis rate are pH and temperature .
-
pH: The rate of hydrolysis significantly increases with a rise in pH. Maleimides are most stable in slightly acidic to neutral conditions (pH 6.5-7.5). Above pH 7.5, hydrolysis becomes a significant competing reaction to thiol conjugation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is often recommended to perform conjugation reactions at room temperature or 4°C to minimize this degradation.
Q3: What is the optimal pH range for working with this compound to minimize hydrolysis while allowing for efficient thiol conjugation?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 . This range provides a balance where the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to its susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of this compound immediately before use. For long-term storage, dissolve the compound in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.
Q5: How can I detect and quantify the hydrolysis of this compound in my sample?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method to separate and quantify the intact this compound from its hydrolyzed maleamic acid product.
-
Mass Spectrometry (MS): This technique can identify the intact and hydrolyzed forms by their distinct mass-to-charge ratios. Hydrolysis results in a mass increase of 18 Da.
-
UV-Vis Spectrophotometry: For some N-aryl maleimides, hydrolysis can lead to a shift in the UV absorbance spectrum, which can be monitored over time to determine the reaction kinetics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of desired conjugate | Hydrolysis of this compound: The maleimide may have degraded before or during the reaction. | - Prepare fresh stock solutions of the maleimide in anhydrous DMSO or DMF immediately before use.- Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use non-nucleophilic buffers like phosphate or HEPES.- Perform the reaction at room temperature or 4°C to slow down hydrolysis. |
| Oxidation of thiols in the target molecule: Thiol groups can oxidize to form disulfides, which do not react with maleimides. | - Degas all buffers to remove dissolved oxygen.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).- If your protein has disulfide bonds, they must be reduced to free thiols using a reducing agent like TCEP or DTT. Ensure DTT is removed before adding the maleimide. | |
| Inconsistent or non-reproducible results | Instability of reaction buffer pH: The pH of the buffer may be drifting, affecting the rates of both conjugation and hydrolysis. | - Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate).- Re-measure the pH of your buffer stock and the final reaction mixture. |
| Precipitation during the reaction: The maleimide or the target molecule may not be fully soluble in the reaction buffer. | - Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. Keep the final organic solvent concentration low (typically <10% v/v). | |
| Appearance of unexpected peaks in HPLC analysis | Formation of hydrolysis products: The earlier eluting peaks are often the isomeric forms of the N-(4-bromophenyl)maleamic acid. | - Confirm the identity of the peaks using mass spectrometry (look for a mass increase of 18 Da compared to the starting maleimide).- Optimize reaction conditions (lower pH, temperature, shorter reaction time) to minimize hydrolysis. |
Quantitative Data on the Stability of N-Aryl Maleimides
Table 1: Estimated Hydrolysis Half-life of N-Aryl Maleimides in Aqueous Solution
| Maleimide Compound | Condition | Estimated Half-life (t½) | Notes |
| N-phenylmaleimide | pH 7.4, 37°C | ~55 minutes | Electron-withdrawing groups on the phenyl ring generally decrease stability. |
| N-fluorophenylmaleimide | pH 7.4, 37°C | ~28 minutes | The increased electron-withdrawing effect of fluorine further reduces stability. |
| This compound | pH 7.4, 37°C | < 55 minutes | Expected to be more rapid than N-phenylmaleimide due to the electron-withdrawing bromo substituent. |
Data for N-phenyl and N-fluorophenyl maleimide is adapted from literature and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by RP-HPLC
This protocol describes a general method to quantify the rate of hydrolysis of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of desired pH (e.g., 50 mM sodium phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Initiation of Hydrolysis: To a known volume of the pre-warmed aqueous buffer (e.g., at 25°C or 37°C) in a reaction vial, add a small volume of the maleimide stock solution to achieve the desired final concentration (e.g., 100 µM). Vortex briefly to mix.
-
Time-course Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (Optional): If necessary, the reaction can be quenched by acidifying the aliquot with a small volume of a strong acid (e.g., 10% TFA) to lower the pH and stop further hydrolysis.
-
HPLC Analysis: Inject the samples onto the C18 column.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at a suitable wavelength (e.g., 254 nm or 300 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its hydrolyzed product (N-(4-bromophenyl)maleamic acid), which will typically elute earlier.
-
Integrate the peak areas at each time point.
-
Calculate the percentage of remaining intact maleimide over time.
-
Plot the natural logarithm of the percentage of intact maleimide versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.
-
Visualizations
Hydrolysis Pathway of this compound
References
preventing disulfide bond formation during N-(4-Bromophenyl)maleimide labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent disulfide bond formation during protein labeling with N-(4-Bromophenyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when labeling cysteine residues with this compound?
The main challenge is the propensity of cysteine's sulfhydryl groups (-SH) to oxidize and form disulfide bonds (-S-S-).[1][2] this compound reacts specifically with free sulfhydryl groups.[3][4] If these groups are tied up in a disulfide bond, they are unavailable for labeling, leading to low or no conjugation efficiency.[2][5] Therefore, preventing or reversing disulfide bond formation is critical for successful labeling.
Q2: What is the optimal pH for maleimide labeling reactions?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[3][5][6] Within this window, the reaction is highly selective for sulfhydryl groups.[4][5] At a pH above 8.5, the maleimide group itself can hydrolyze into a non-reactive maleamic acid, and it also becomes more reactive towards primary amines, such as the side chain of lysine, leading to loss of specificity.[3][5][6]
Q3: How do I prevent disulfide bond formation before and during the labeling reaction?
Prevention involves two key strategies: reduction of existing disulfide bonds and removal of oxygen.
-
Reduction: Use a reducing agent to break any existing disulfide bonds and liberate the free sulfhydryl groups.[7]
-
Inert Atmosphere: Perform the reduction and labeling steps in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols by atmospheric oxygen.[1][8]
Q4: Which reducing agent is best for maleimide labeling: TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is the highly recommended reducing agent for maleimide labeling protocols.[5][9] Unlike Dithiothreitol (DTT), TCEP is a non-thiol-based reductant and does not compete with the protein's cysteines for reaction with the maleimide.[10][11] If DTT is used, it must be completely removed after reduction and before the maleimide is added, typically via a desalting column or dialysis.[5][10][12] This extra step can lead to re-oxidation of the thiols.[12]
Data Presentation: Comparison of Common Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Chemical Nature | Non-thiol, phosphine-based reductant[10] | Thiol-based reductant[10] |
| Maleimide Compatibility | High. Does not react with maleimides.[10][13] | Low. Reacts with maleimides via its own thiol groups, must be removed pre-labeling.[10][11] |
| Effective pH Range | Wide (1.5 - 8.5)[9] | Limited to pH > 7[9] |
| Stability | More resistant to air oxidation.[9] | Prone to air oxidation, especially in the presence of metal ions.[11] |
| Odor | Odorless[9] | Pungent, sulfurous odor |
| Removal Requirement | Not required before adding maleimide[9][10][13] | Mandatory removal required before adding maleimide[5][12] |
Troubleshooting Guide
Problem: My labeling efficiency is very low or zero.
This is the most common issue and usually points to the unavailability of free cysteine sulfhydryl groups.
| Possible Cause | Suggested Solution |
| Cysteine Oxidation/Disulfide Bonds | Pre-treat the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.[14] Ensure all buffers are degassed to minimize re-oxidation.[1] |
| Maleimide Hydrolysis | This compound is susceptible to hydrolysis in aqueous solutions.[6] Always prepare stock solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[5][15] Do not store maleimides in aqueous buffers.[5][6] |
| Incorrect Buffer pH | Verify the reaction buffer pH is strictly within the 6.5-7.5 range.[5][6] Buffers outside this range can either reduce reaction speed or cause maleimide hydrolysis.[3] |
| Buffer Component Interference | Ensure the buffer is free of thiol-containing compounds (like DTT) or primary amines (like Tris) if the pH is above 7.5.[10] Phosphate, HEPES, and MOPS are generally safe choices.[13] |
| Insufficient Molar Excess of Label | The labeling efficiency can be dependent on the concentration of the maleimide. A 10-20 fold molar excess of the maleimide reagent over the protein is a good starting point.[10] |
Problem: My protein precipitates or aggregates after adding the labeling reagent.
| Possible Cause | Suggested Solution |
| Over-labeling | Adding too many hydrophobic bromophenyl groups can decrease protein solubility. Reduce the molar excess of the this compound reagent used in the reaction. |
| Intermolecular Disulfide Bonds | If the reduction step was too harsh or if the protein is prone to unfolding, newly exposed cysteine residues can form intermolecular disulfide bonds, leading to aggregation. Try a milder reduction (less TCEP or shorter incubation time). Ensure the labeling reaction is performed promptly after reduction. |
| Solvent Shock | The maleimide is likely dissolved in an organic solvent (DMSO/DMF). Adding a large volume of this solvent can cause protein precipitation. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, and preferably is much lower.[16] Add the maleimide solution slowly while gently stirring.[10] |
Experimental Protocols
Protocol 1: Standard Reduction and Labeling of a Protein
This protocol outlines the standard procedure for reducing disulfide bonds with TCEP followed by labeling with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., 1x PBS, pH 7.2-7.4)
-
TCEP hydrochloride (CAS 51805-45-9)
-
This compound (in anhydrous DMSO or DMF, prepared fresh)
-
Degassed reaction buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 1 M Cysteine or 2-Mercaptoethanol)
-
Purification column (e.g., Sephadex G-25 desalting column)[8]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the degassed reaction buffer.[1]
-
Reduction of Disulfide Bonds:
-
Labeling Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][15]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution. Add the solution dropwise while gently stirring.
-
Flush the vial again with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Quenching: Add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~10 mM to quench any unreacted maleimide.[10] Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture over a desalting column (e.g., G-25) equilibrated with your desired storage buffer.[8][10]
Protocol 2: Verifying Disulfide Reduction via SDS-PAGE
This protocol helps visualize the difference between disulfide-bonded (non-reduced) and reduced forms of your protein.
Procedure:
-
Sample Preparation: Prepare two aliquots of your protein sample.
-
Non-reducing sample: Mix the protein with SDS-PAGE loading buffer that does not contain a reducing agent (like DTT or β-mercaptoethanol).
-
Reducing sample: Mix the protein with standard SDS-PAGE loading buffer that contains a reducing agent.
-
-
Heat Denaturation: Heat both samples at 95°C for 5 minutes.
-
Electrophoresis: Load both samples onto an SDS-PAGE gel and run according to standard procedures.
-
Analysis:
-
If the protein contains intrachain (internal) disulfide bonds, the non-reduced sample may migrate faster (appear smaller) due to its more compact structure. The reduced sample will appear as a single band at its expected molecular weight.
-
If the protein is a dimer or multimer held together by interchain disulfide bonds, the non-reduced sample will appear as a high molecular weight band. The reduced sample will break apart into its monomeric subunits, appearing as a lower molecular weight band.
-
Visualizations
Caption: Workflow for this compound Labeling.
Caption: Troubleshooting Flowchart for Low Labeling Efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Disulfide Bond Reduction in proteins - Antec Scientific [antecscientific.com]
- 8. biotium.com [biotium.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing N-(4-Bromophenyl)maleimide to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of N-(4-Bromophenyl)maleimide to a protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A common starting point for the molar ratio of maleimide to protein (or more specifically, to the thiol groups on the protein) is a 10 to 20-fold molar excess of the maleimide reagent.[1][2][3][4][5][6] However, this is highly dependent on the specific protein and the number of available cysteine residues, so optimization is crucial. For sterically hindered thiol sites, a higher excess may be necessary.[1] It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to determine the optimal ratio for your specific application.[7]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a protein's thiol group is 6.5-7.5.[1][4][8][9][10] Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes less stable and is more susceptible to hydrolysis, and the selectivity for thiols decreases, leading to potential side reactions with other nucleophilic groups like the primary amines of lysine residues.[1][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4][8][10]
Q3: How can I prevent disulfide bond formation in my protein before conjugation?
If your protein contains disulfide bonds, they must be reduced to free thiols for the maleimide to react. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[1][2][6] A 10-100 fold molar excess of TCEP is often used, with an incubation time of 30-60 minutes at room temperature.[2][7][11] Dithiothreitol (DTT) can also be used, but it must be removed after reduction to prevent it from reacting with the maleimide.[1][2] To prevent re-oxidation of the free thiols, it is important to use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1][4]
Q4: What are the common side reactions, and how can I minimize them?
The primary side reactions in maleimide-thiol conjugation are:
-
Reaction with other nucleophiles: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine. To minimize this, maintain the reaction pH strictly between 6.5 and 7.5.[1][8]
-
Hydrolysis of the maleimide: The maleimide ring can open through hydrolysis, especially at a basic pH, rendering it unreactive.[1] Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the aqueous protein solution immediately before starting the conjugation.[2][6][7]
-
Thiazine rearrangement: This can occur when conjugating to a peptide or protein with an N-terminal cysteine, where the N-terminal amine attacks the succinimide ring.[1][12][13] This side reaction is more prominent at neutral or higher pH.[13] Performing the conjugation at a more acidic pH (around 6.0-6.5) can help to suppress this rearrangement.[4]
-
Retro-Michael reaction: The thioether bond formed can be reversible, leading to the maleimide detaching from the protein.[4][8] After conjugation, the stability of the linkage can be increased by hydrolyzing the thiosuccinimide ring by adjusting the pH to be slightly basic.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Insufficient molar excess of maleimide. | Increase the molar ratio of maleimide to protein in subsequent experiments. |
| Incomplete reduction of protein disulfide bonds. | Ensure complete reduction by using a sufficient excess of TCEP or DTT and an adequate incubation time. Confirm the presence of free thiols using Ellman's assay.[4] | |
| Re-oxidation of free thiols to disulfide bonds. | Use degassed buffers, flush reaction vessels with an inert gas (e.g., nitrogen or argon), and include a chelating agent like EDTA in the reaction buffer.[1][4] | |
| Hydrolyzed or inactive maleimide reagent. | Prepare fresh maleimide stock solutions in an anhydrous solvent (DMSO or DMF) immediately before use.[2][6][7] | |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[1][4][8][10] | |
| Protein Aggregation/Precipitation | High concentration of protein or maleimide reagent. | Optimize the concentrations of both the protein and the maleimide reagent. Perform the reaction at a lower temperature (4°C) for a longer duration. |
| Suboptimal buffer conditions (e.g., ionic strength, pH). | Screen different buffer systems to find one that maintains protein stability throughout the conjugation process. Ensure the pH is within the protein's stability range.[7] | |
| Maleimide reagent is not fully dissolved. | Ensure the maleimide stock solution is completely dissolved before adding it to the protein solution. | |
| Lack of Selectivity (Modification at non-thiol sites) | Reaction pH is too high. | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiol groups.[1][8] |
| Instability of the Conjugate | Retro-Michael reaction (cleavage of the thioether bond). | After conjugation, consider a post-conjugation step to hydrolyze the thiosuccinimide ring by raising the pH slightly, which can increase the stability of the linkage.[1] |
| Thiazine rearrangement with N-terminal cysteines. | If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (e.g., 6.0-6.5) to minimize this side reaction.[4] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity.[1][4][8][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. Incubation at 4°C overnight can be used for sensitive proteins.[4][7] |
| Reaction Time | 1 - 2 hours to overnight | Reaction kinetics depend on the specific protein and reagent concentrations. Time-course experiments are recommended for optimization.[4][7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | The optimal ratio is system-dependent and requires empirical determination through titration experiments.[1][2][4][6] |
Table 2: pH Effects on Maleimide Reactions
| pH Range | Effect | Consequence |
| < 6.5 | Decreased rate of thiol-maleimide reaction. | Lower conjugation efficiency.[1] |
| 6.5 - 7.5 | Optimal for selective thiol conjugation. | High efficiency and specificity.[1][8] |
| > 7.5 | Increased rate of maleimide hydrolysis and reaction with amines. | Reduced yield and potential for non-specific labeling.[1][8] |
Experimental Protocols
Protocol 1: Trial Conjugation for Molar Ratio Optimization
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal maleimide to protein molar ratio.
-
Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2][7][11][14] b. If the protein contains disulfide bonds, add a 10 to 100-fold molar excess of TCEP.[2][6] c. Incubate at room temperature for 30-60 minutes.[7]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2][6][7]
-
Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[7] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[7][11][14]
-
Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide.[7] b. Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.[7]
-
Analysis: a. Analyze the purified conjugates from each molar ratio using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to determine the degree of labeling and assess for aggregation.[7]
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample before and after reduction.
-
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or another thiol standard for standard curve generation
-
-
Procedure: a. Prepare a standard curve using known concentrations of a thiol standard like cysteine. b. Add a small volume of the protein sample (before and after reduction) to the Reaction Buffer. c. Add DTNB solution to the protein solution and to the standards. d. Incubate at room temperature for 15 minutes. e. Measure the absorbance at 412 nm. f. Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: N-(4-Bromophenyl)maleimide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for quenching excess N-(4-Bromophenyl)maleimide following a conjugation reaction. Find answers to frequently asked questions and troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound after a conjugation reaction?
Quenching is a critical step to deactivate any excess, unreacted this compound. If left active, these maleimide groups can cause several problems[1]:
-
Off-Target Reactions: Free maleimides can react with other thiol-containing molecules (like cysteine residues on other proteins) in downstream applications, leading to unintended crosslinking and aggregation.[1]
-
Altered Biological Activity: Non-specific binding can modify the biological function of your molecule of interest.
-
Inaccurate Results: High background signals and artifacts can arise in subsequent assays.[2]
Q2: What are the most common reagents for quenching maleimide reactions?
Excess maleimide groups are typically quenched by adding a small molecule with a free thiol group.[1] This quencher reacts with the remaining maleimide, effectively capping it. Common and effective quenching agents include L-Cysteine, β-Mercaptoethanol (BME), Dithiothreitol (DTT), and Glutathione (GSH).[1]
Q3: What is the optimal pH for the maleimide quenching reaction?
The quenching reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][3] Within this range, the maleimide group shows high selectivity for thiols.[1] At pH values above 7.5, maleimides become more susceptible to hydrolysis (reaction with water) and can also react with primary amines, such as the side chain of lysine residues, which can lead to undesirable side products.[1][3]
Q4: Can the reducing agent used to prepare my protein's thiols interfere with the quenching step?
Yes, the choice of reducing agent is critical.
-
Thiol-Containing Reducing Agents: Reagents like Dithiothreitol (DTT) and β-Mercaptoethanol (BME) contain free thiols and will compete with your target molecule for reaction with the maleimide.[1][3] They must be completely removed, for example, by using a desalting column, before you add the this compound reagent.[1][3]
-
Thiol-Free Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice because it lacks a thiol group and generally does not need to be removed before conjugation.[1][3] However, TCEP can react directly with maleimides, which can reduce conjugation efficiency.[1][4] It is recommended to use the minimum effective concentration of TCEP and proceed with the conjugation step promptly after reduction.[1]
Q5: How do I remove the quenching agent after the reaction is complete?
It is crucial to purify the conjugate to remove the excess quenching agent and other small molecules.[2] Standard methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns)[2]
-
Dialysis[2]
-
Tangential Flow Filtration (TFF)[2]
The best method depends on the size and stability of your final conjugate.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Ineffective Reduction: Disulfide bonds in the protein were not fully reduced to free thiols. 2. Re-oxidation of Thiols: Free thiols re-oxidized to disulfides before conjugation. 3. Maleimide Hydrolysis: The reaction pH was too high, or the maleimide reagent was exposed to aqueous buffer for too long before addition. 4. Interference from Reducing Agent: A thiol-containing reducing agent (e.g., DTT) was not fully removed, or TCEP reacted with the maleimide.[1] | 1. Optimize the concentration of the reducing agent and incubation time. 2. Perform the reaction in a degassed buffer and consider flushing the reaction vessel with an inert gas (e.g., nitrogen or argon).[5] 3. Maintain the reaction pH strictly between 6.5 and 7.5.[1][3] Prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately.[5] 4. Ensure complete removal of DTT/BME via a desalting column.[1][3] Use the minimum effective concentration of TCEP and add the maleimide reagent promptly after reduction.[1] |
| Conjugate is Unstable / Payload Loss | 1. Retro-Michael Reaction: The thiosuccinimide bond between the maleimide and the thiol is reversible, leading to exchange with other thiols like glutathione.[1] | 1. After the conjugation and quenching steps, perform a ring-hydrolysis step to create a more stable bond.[1] Adjust the pH of the conjugate solution to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C.[1] Monitor the conversion to the more stable, ring-opened conjugate using mass spectrometry. |
| Unintended Side Products or Aggregation | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[1][3] 2. Incomplete Quenching: Excess this compound was not fully quenched and caused crosslinking during storage or analysis.[1] | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[1][3] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely. Verify quenching completion if possible. |
Quantitative Data Summary
The following table summarizes the typical reaction conditions for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM | 15 minutes | A common and effective choice.[1] |
| β-Mercaptoethanol (BME) | 10-50 mM | 15 minutes | Has a strong odor; must be handled in a fume hood.[1] |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes | Also a reducing agent; must be removed before the conjugation step.[1] |
| Glutathione (GSH) | 10-50 mM | 15 minutes | An endogenous thiol that can also be used for quenching.[1] |
Data synthesized from protocol recommendations.[1]
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted this compound
This protocol describes the final step of a conjugation reaction, where excess this compound is quenched using a thiol-containing reagent.
Materials:
-
Completed conjugation reaction mixture containing your conjugate and excess this compound.
-
Quenching Reagent (e.g., L-cysteine, β-Mercaptoethanol).
-
Reaction Buffer (same buffer used for conjugation, pH 6.5-7.5, e.g., PBS, HEPES, Tris).
-
Purification system (e.g., desalting column, dialysis equipment).
Methodology:
-
Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of your chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation (pH 6.5-7.5).[1]
-
Add Quenching Reagent: Add the quenching reagent stock solution to the conjugation reaction mixture to achieve a final concentration typically between 10-50 mM.[1] Add the solution dropwise while gently stirring.
-
Incubate to Allow Quenching: Allow the quenching reaction to proceed by incubating for at least 15 minutes at room temperature.[1][6]
-
Purify the Conjugate: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate.[1] Use a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[1][2]
-
Confirm Conjugate Integrity: Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and purification.
Visualizations
Caption: Workflow for quenching unreacted maleimide after conjugation.
Caption: Troubleshooting logic for issues after quenching maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Stability of N-(4-Bromophenyl)maleimide Conjugates
Welcome to the technical support center for N-(4-Bromophenyl)maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for maleimide-thiol conjugates?
A1: The main stability issue with maleimide-thiol conjugates is the potential for deconjugation. This primarily occurs through a process called the retro-Michael reaction, where the thioether bond between the maleimide and the thiol (e.g., from a cysteine residue on a protein) breaks. This is a reversible reaction that can lead to the transfer of the conjugated payload to other thiol-containing molecules in the experimental or physiological environment, such as glutathione or albumin.[1] Another process that affects the conjugate is the hydrolysis of the succinimide ring, which, in the case of N-aryl maleimides like this compound, leads to a more stable, ring-opened product that is resistant to the retro-Michael reaction.[1][2][3]
Q2: How does this compound compare to other maleimides in terms of conjugate stability?
Q3: What is the optimal pH for conjugation with this compound?
A3: The optimal pH for the reaction between a maleimide and a thiol is typically between 6.5 and 7.5. In this pH range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the hydrolysis of the maleimide itself before conjugation can occur. At pH values above 7.5, the hydrolysis of the unreacted maleimide becomes more significant, which can reduce the yield of the desired conjugate.
Q4: What is the expected outcome of succinimide ring hydrolysis on my conjugate?
A4: Succinimide ring hydrolysis results in the addition of a water molecule across one of the carbonyl groups of the succinimide ring, leading to the formation of a succinamic acid derivative. This ring-opened form is significantly more stable and is not susceptible to the retro-Michael reaction.[1][4][5] For N-aryl maleimides, this hydrolysis is often faster than for N-alkyl maleimides, which is a key advantage for producing stable bioconjugates.[2][7] The hydrolysis creates two isomeric products.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugate formation | Hydrolysis of the this compound reagent before conjugation. | Prepare fresh solutions of the maleimide in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the maleimide in aqueous buffers for extended periods. |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 6.5 and 7.5 for optimal conjugation. | |
| Presence of competing thiols in the reaction mixture. | If using a reducing agent like DTT to reduce disulfide bonds, ensure it is completely removed before adding the maleimide reagent. Consider using a thiol-free reducing agent like TCEP. | |
| Premature release of the conjugated molecule (deconjugation) | The conjugate is undergoing a retro-Michael reaction. | This is more common with N-alkyl maleimides. N-aryl maleimides like this compound are designed to minimize this through faster ring-opening hydrolysis. If deconjugation is still observed, consider promoting the hydrolysis post-conjugation. |
| Instability of the thiosuccinimide linkage in the presence of other thiols. | After conjugation, you can intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period to form the more stable ring-opened product.[9] Monitor the conversion to the hydrolyzed form by mass spectrometry. | |
| Heterogeneity of the final conjugate product | Incomplete conjugation or the presence of both the closed-ring (thiosuccinimide) and opened-ring (succinamic acid) forms of the conjugate. | Optimize the conjugation reaction time and stoichiometry. To obtain a more homogeneous product, you can perform a controlled hydrolysis step after the initial conjugation to drive the reaction towards the stable ring-opened form.[9] |
Data Presentation
While specific quantitative data for this compound was not found in the search results, the following table summarizes the comparative stability of N-aryl versus N-alkyl maleimide conjugates based on available literature.
Table 1: Comparative Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Maleimide Type | Key Stability Feature | Outcome | Reference |
| N-Aryl Maleimide | Accelerated thiosuccinimide ring hydrolysis. | Forms a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction, leading to less deconjugation over time. | [2][6][7] |
| N-Alkyl Maleimide | Slower thiosuccinimide ring hydrolysis. | More susceptible to the retro-Michael reaction, which can lead to premature deconjugation and transfer of the payload to other thiols. | [2][6][7] |
Table 2: Half-life of Maleimide Conjugates in the Presence of Glutathione
This table presents data for representative N-substituted maleimides to illustrate the impact of the N-substituent on stability.
| N-Substituent of Maleimide | Thiol Conjugated | Condition | Half-life of Conversion | Extent of Conversion | Reference |
| N-ethyl (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 hours | 12.3% - 89.5% | [10] |
| N-phenyl (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours | Not specified | [10] |
| N-aminoethyl (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.6 hours | Not specified | [10] |
| N-ethyl (NEM) | N-acetyl-l-cysteine (NAC) | Incubated with glutathione | 258 hours | 0.8% - 90.7% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Protein with available cysteine residues
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the cysteine residues are in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted maleimide using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.0).
Protocol 2: Assessment of Conjugate Stability via Thiol Exchange
Materials:
-
Purified this compound conjugate
-
PBS, pH 7.4
-
Glutathione (GSH)
-
HPLC system (Size-Exclusion or Reverse-Phase)
Procedure:
-
Prepare a solution of the purified conjugate at 1 mg/mL in PBS.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
In a microcentrifuge tube, mix the conjugate solution with the GSH stock solution to a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
Prepare a control sample of the conjugate in PBS without GSH.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each tube and analyze by HPLC to monitor for deconjugation (appearance of unconjugated protein/payload).[3]
Protocol 3: Controlled Hydrolysis for Enhanced Stability
Materials:
-
Purified this compound conjugate
-
High pH buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
Mass spectrometer
Procedure:
-
After purification of the conjugate, adjust the pH of the solution to 8.5 by adding the high pH buffer.
-
Incubate the solution at 37°C.
-
Monitor the hydrolysis of the succinimide ring by mass spectrometry. A mass increase of 18 Da will indicate the addition of a water molecule.
-
Once the desired level of hydrolysis is achieved, neutralize the solution by adding the neutralization buffer to bring the pH back to a stable range (e.g., pH 7.0-7.4) for storage.[9]
Mandatory Visualizations
Caption: Chemical pathways for maleimide-thiol conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
non-specific binding of N-(4-Bromophenyl)maleimide to proteins
Technical Support Center: N-(4-Bromophenyl)maleimide
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
The optimal pH range for the reaction between a maleimide and a thiol group on a protein is between 6.5 and 7.5.[1][2] Within this range, the maleimide group demonstrates high selectivity for sulfhydryl (thiol) groups, leading to the formation of a stable thioether bond.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, which helps to ensure high specificity.[1][2]
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding and side reactions with maleimides can arise from several factors:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the side chain of lysine, increases, which can lead to non-specific conjugation.[1][4]
-
Maleimide Hydrolysis: In aqueous solutions, particularly at a pH above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[1][2] This hydrolysis inactivates the maleimide, preventing it from reacting with the intended thiol group.[1]
-
Hydrophobic Interactions: Molecules with hydrophobic properties, such as certain fluorescent dyes attached to the maleimide, can non-specifically adsorb to hydrophobic regions of proteins.[1]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can be unstable under certain conditions and may undergo a reversible retro-Michael reaction.[1][5] This can lead to the transfer of the maleimide-linked molecule to other thiols present in the solution.[1]
Q3: How should I prepare my protein if it contains disulfide bonds?
If your protein has disulfide bonds, they must be reduced to free thiols to make them available for conjugation with the maleimide.[3] This is typically achieved by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][6] TCEP is often preferred because it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide reagent.[6] If a thiol-containing reducing agent such as DTT is used, it must be completely removed prior to the conjugation step to prevent it from competing with the protein's thiols for the maleimide.[7]
Q4: How can I stop the labeling reaction?
To stop the labeling reaction, a quenching agent with a free thiol group can be added to consume any excess this compound.[6] Common quenching agents include L-cysteine or β-mercaptoethanol.[6] After quenching, it is important to remove the unbound label and the quenching agent, which can be done using techniques like size-exclusion chromatography, dialysis, or ultrafiltration.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Maleimide Hydrolysis: The this compound was inactivated by hydrolysis before or during the reaction.[1] | - Prepare aqueous solutions of the maleimide reagent immediately before use.[1][3]- For storage, dissolve the maleimide in an anhydrous solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[1][8] |
| Insufficient Reduction: Disulfide bonds in the protein were not fully reduced to free thiols.[1] | - Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time.[1]- Confirm the presence of free thiols using Ellman's reagent.[1] | |
| Incorrect pH: The reaction pH was outside the optimal range of 6.5-7.5.[1] | - Ensure the reaction buffer is within the pH range of 6.5-7.5 using buffers such as PBS, HEPES, or Tris that do not contain primary amines.[3][6] | |
| High Background/Non-specific Binding | Reaction with Amines: The reaction pH was too high (above 7.5), leading to reaction with lysine residues.[1][4] | - Strictly maintain the reaction pH between 6.5 and 7.5.[6] |
| Hydrophobic Interactions: The maleimide conjugate is adsorbing non-specifically to the protein.[1] | - Add blocking agents like Bovine Serum Albumin (BSA) at around 1% to your buffer.[1]- Increase the salt concentration (e.g., NaCl) in the buffer to reduce electrostatic interactions.[1]- Add a low concentration of a non-ionic surfactant to disrupt hydrophobic interactions.[1] | |
| Excess Unbound Reagent: Inefficient removal of the unbound this compound after the reaction. | - Improve washing and purification steps by increasing the number and duration of washes.[6]- Use size-exclusion chromatography or dialysis for efficient removal of unbound reagent.[6] | |
| Protein Precipitation | Solvent Effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the maleimide is causing the protein to precipitate.[1] | - Add the maleimide solution to the protein solution slowly while gently stirring.[1]- Minimize the volume of the organic solvent added. |
| Over-labeling: The addition of too many labels has altered the protein's properties, leading to precipitation.[9] | - Reduce the molar ratio of the maleimide to the protein to limit the number of attached labels.[10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful maleimide conjugation reactions.
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimizes selectivity for thiol groups over amino groups and minimizes maleimide hydrolysis.[1][2] |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling while minimizing the risk of over-labeling and precipitation.[6][11] |
| TCEP Molar Excess for Reduction | 10-fold to 100-fold | Sufficient excess to ensure complete reduction of disulfide bonds.[6] |
| Quenching Agent Concentration | ~10 mM | Effectively stops the reaction by consuming excess maleimide.[6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
Objective: To covalently label a protein with this compound via cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3] If the protein contains disulfide bonds, proceed to step 2; otherwise, skip to step 3.
-
Reduction of Disulfide Bonds (Optional): Add a 10-fold molar excess of TCEP to the protein solution.[6] Incubate for 30 minutes at room temperature.[6]
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.[6][11]
-
Incubation: Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Add a quenching agent (e.g., L-cysteine) to a final concentration of 10 mM to stop the reaction.[6]
-
Purification: Remove the excess unbound maleimide and quenching agent by size-exclusion chromatography or dialysis.[6]
Protocol 2: Control Experiment to Assess Non-Specific Binding
Objective: To determine the extent of non-specific binding of this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
N-ethylmaleimide (NEM) or other thiol-blocking agent
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Analysis equipment (e.g., HPLC-MS)
Procedure:
-
Prepare two protein samples:
-
Sample A (Test): Protein in reaction buffer.
-
Sample B (Blocked Control): Protein in reaction buffer.
-
-
Block Thiol Groups in Control Sample: To Sample B, add a significant molar excess of a thiol-blocking agent like N-ethylmaleimide and incubate to ensure all cysteine residues are blocked. Remove excess blocking agent via dialysis or a desalting column.
-
Labeling Reaction: Add the same molar excess of this compound to both Sample A and Sample B.
-
Incubation: Incubate both samples under the same conditions as the primary labeling experiment (e.g., 2 hours at room temperature).
-
Purification: Purify the proteins from both samples to remove any unbound reagents.
-
Analysis: Analyze both samples using a suitable technique such as HPLC-MS. The signal detected in Sample B represents the level of non-specific binding, as the specific thiol binding sites were blocked.
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for maleimide conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
aggregation of proteins after labeling with N-(4-Bromophenyl)maleimide
Technical Support Center: N-(4-Bromophenyl)maleimide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter protein aggregation after labeling with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after labeling with this compound?
A1: Protein aggregation after labeling is a multi-faceted issue stemming from the properties of the labeling reagent and the reaction conditions. Key causes include:
-
Increased Hydrophobicity : The this compound molecule contains a hydrophobic bromophenyl group.[1] Covalently attaching this moiety to the protein surface increases the overall hydrophobicity, which can lead to intermolecular self-association and aggregation.[2][3]
-
Disruption of Protein Structure : The covalent modification of cysteine residues can alter the protein's tertiary structure. This may expose previously buried hydrophobic regions, making the protein more prone to aggregation.[2]
-
High Degree of Labeling (DOL) : Over-labeling a protein with multiple maleimide molecules significantly changes its physicochemical properties, such as its surface charge and isoelectric point (pI), which can reduce solubility and lead to aggregation.[2][3]
-
Suboptimal Buffer Conditions : Labeling in a buffer with an incorrect pH, low ionic strength, or a lack of stabilizing agents can compromise protein stability.[2][4] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[4][5]
-
Pre-existing Aggregates : The starting protein solution may contain small amounts of aggregates that can act as seeds, promoting further aggregation during the labeling process.[2]
Q2: How can I detect and quantify protein aggregation?
A2: Both soluble and insoluble aggregates can be detected and quantified using a variety of analytical techniques. It is often recommended to use a combination of methods for a complete picture.[6][7]
-
Visual Inspection : The simplest method is to check for obvious signs of aggregation, such as cloudiness or visible precipitates in the solution.[3]
-
UV-Vis Spectroscopy : An increase in light scattering caused by aggregation can be detected as a rising absorbance baseline at wavelengths around 340 nm.[3]
-
Dynamic Light Scattering (DLS) : DLS is a highly sensitive, non-invasive method that measures the size distribution of particles in a solution. The presence of species with a larger hydrodynamic radius compared to the monomeric protein is a clear indicator of aggregation.[2][6][8]
-
Size Exclusion Chromatography (SEC) : SEC separates molecules by size. Aggregates will elute earlier than the monomeric protein, appearing as distinct high-molecular-weight peaks.[3][6]
-
SDS-PAGE (non-reducing) : Under non-reducing conditions, aggregates linked by disulfide bonds or other covalent interactions may appear as higher-molecular-weight bands.[6][9]
Q3: What are the optimal buffer conditions for maleimide labeling?
A3: The ideal buffer promotes both protein stability and efficient conjugation.
-
pH : The reaction between a maleimide and a thiol (cysteine) is most efficient at a pH between 6.5 and 7.5.[2][6] Above pH 7.5, the maleimide group can lose specificity and react with primary amines (e.g., lysine).[2]
-
Buffer Components : Use buffers that do not contain thiols, such as PBS, HEPES, or Tris.[10] Buffers containing primary amines (like Tris or glycine) should be used with caution as they can interfere if the pH is too high.[11]
-
Ionic Strength : The salt concentration can affect protein solubility. Including at least 150 mM NaCl can help minimize ionic interactions that may lead to aggregation.[4][8]
Q4: How can I remove aggregates after the labeling reaction is complete?
A4: If aggregates have formed, they should be removed to ensure the quality and reliability of downstream applications.
-
Centrifugation : For large, insoluble aggregates, centrifugation at >10,000 x g for 10-15 minutes can effectively pellet the aggregated protein.[8]
-
Size Exclusion Chromatography (SEC) : SEC is the most common and effective method for removing both soluble and insoluble aggregates. The monomeric, correctly labeled protein can be separated and collected.[3][8]
Troubleshooting Guides
Issue 1: Visible precipitation occurs immediately upon adding this compound.
This indicates rapid aggregation, likely due to the hydrophobic nature of the reagent or solvent mismatch.
| Potential Cause | Recommended Solution |
| Solvent Mismatch | The maleimide is likely dissolved in an organic solvent (e.g., DMSO, DMF).[10] Add the stock solution slowly and dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[6] |
| High Reagent Concentration | The high local concentration of the hydrophobic this compound is causing the protein to precipitate. Lower the concentration of the maleimide stock solution and add it more slowly. |
| Protein Instability | The protein may be inherently unstable in the chosen buffer. Consider adding stabilizing excipients before adding the maleimide (see Table 2). |
Issue 2: Solution becomes cloudy during the incubation period.
This suggests that the labeling process is destabilizing the protein, leading to slower aggregation.
| Potential Cause | Recommended Solution |
| High Protein Concentration | High concentrations increase the probability of intermolecular interactions and aggregation.[3][4] Reduce the protein concentration during labeling (e.g., to 0.5-2.0 mg/mL). The sample can be re-concentrated after purification if needed.[3] |
| Over-labeling (High DOL) | Attaching too many hydrophobic bromophenyl groups reduces protein solubility.[3] Decrease the molar ratio of maleimide to protein. Perform a titration to find the optimal ratio.[3] |
| Reaction Temperature | Higher temperatures can accelerate aggregation. Perform the reaction at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).[6] |
| Incorrect pH | The buffer pH may be too close to the protein's isoelectric point (pI), minimizing its net charge and solubility.[4][5] Adjust the buffer pH to be at least one unit away from the pI, while staying within the optimal range for the maleimide reaction (6.5-7.5).[4] |
Issue 3: No visible precipitate, but DLS or SEC analysis shows soluble aggregates.
This is a common issue where smaller, soluble aggregates compromise the sample's homogeneity.
| Potential Cause | Recommended Solution |
| Subtle Hydrophobic Interactions | The conjugated bromophenyl groups are causing the formation of oligomers. Include stabilizing additives in the labeling and storage buffers. |
| Oxidation | Intermolecular disulfide bonds may form if free thiols are present. Ensure the reaction buffer is degassed and consider working under an inert gas (e.g., nitrogen or argon).[10] |
| Pre-existing Aggregates | Small aggregates in the initial protein stock acted as nucleation sites.[2] Purify the starting protein using SEC immediately before labeling to ensure it is monomeric.[6] |
Data Presentation
Table 1: Recommended Starting Conditions for Labeling
| Parameter | Recommended Range | Rationale |
| Buffer pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes reaction with amines.[2][6] |
| Protein Concentration | 1 - 10 mg/mL | A common starting range; may need to be lowered to prevent aggregation.[10] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A typical starting point; should be optimized to balance labeling efficiency and aggregation.[2] |
| Reaction Temperature | 4°C to Room Temp. (20-25°C) | Lower temperatures (4°C) can reduce aggregation for sensitive proteins, but may require longer incubation.[6] |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Reaction time depends on temperature and protein reactivity.[6] |
| Organic Solvent (e.g., DMSO) | <10% (v/v) | Minimize the final concentration of organic solvent to avoid protein precipitation.[6] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine / L-Glutamate | 50 - 500 mM | A mixture can suppress aggregation by binding to charged and hydrophobic regions.[4] |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[4] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can help solubilize proteins by preventing hydrophobic self-association.[4][5] |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can sometimes promote aggregation.[12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling with this compound
-
Protein Preparation : Ensure the protein is highly pure (>95%) and in a suitable buffer (e.g., PBS, pH 7.2).[6] If the protein contains disulfide bonds that must be reduced to expose cysteines, incubate with a 10-20 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.[2] Excess TCEP does not need to be removed.[2] The buffer should be degassed to prevent re-oxidation of thiols.
-
Reagent Preparation : Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[6]
-
Conjugation Reaction :
-
Determine the desired molar ratio of maleimide to protein (start with 10:1 or 20:1).
-
Slowly add the calculated volume of the maleimide stock solution to the protein solution while gently stirring.[6]
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
-
Purification : Remove unreacted maleimide and any aggregates using size exclusion chromatography (SEC) or a desalting column. This step also allows for buffer exchange into a stable storage buffer.[3][8]
Protocol 2: Assessing Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation : Prepare the protein sample at a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm filter.[8] Centrifuge the sample at >10,000 x g for 5-10 minutes to remove large particulates.[8]
-
Instrument Setup : Allow the DLS instrument to equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer.[8]
-
Data Acquisition : Carefully transfer the sample to a clean cuvette. Allow the temperature to equilibrate inside the instrument before acquiring data. Perform multiple measurements for reproducibility.[8]
-
Data Analysis : Analyze the data to obtain the size distribution profile. A monodisperse (non-aggregated) sample will show a single, narrow peak. The presence of additional peaks at larger sizes or a high polydispersity index (PDI) indicates aggregation.[8]
Visualizations
Caption: Workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for aggregation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
Technical Support Center: Purification of N-(4-Bromophenyl)maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted N-(4-Bromophenyl)maleimide from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound from a reaction mixture?
A1: The two most effective and commonly used methods for purifying products from unreacted this compound are flash column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the nature of the desired product, and the available resources.
Q2: What are the likely impurities in my sample containing this compound?
A2: Besides the unreacted this compound, common impurities may include the starting materials from its synthesis, such as 4-bromoaniline and maleic anhydride. Another significant impurity can be the intermediate, N-(4-bromophenyl)maleamic acid, which is formed during the synthesis and can also result from the hydrolysis of the maleimide ring. Polymerization of the maleimide can also lead to oligomeric impurities, especially if the reaction mixture is heated for extended periods.
Q3: The maleimide group is sensitive to hydrolysis. How can I prevent this during purification?
A3: The maleimide ring is susceptible to hydrolysis, particularly at a pH above 7.5, which opens the ring to form the unreactive N-(4-bromophenyl)maleamic acid. To minimize hydrolysis, it is crucial to work under neutral or slightly acidic conditions (pH 6.5-7.5). When performing aqueous extractions or using protic solvents, it is advisable to work quickly and at lower temperatures. If possible, use anhydrous solvents for chromatography and workup procedures.
Q4: I am seeing a yellow coloration in my purified product. What could be the cause?
A4: A pale yellow color is characteristic of this compound. However, a more intense yellow or brownish color may indicate the presence of impurities. This could be due to residual starting materials or byproducts from the reaction. Purification by flash chromatography or recrystallization should yield a pale yellow crystalline solid.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery of the desired product after purification. | The product may have similar solubility or polarity to the unreacted this compound, leading to co-elution during chromatography or co-precipitation during recrystallization. | For Chromatography: Optimize the solvent system. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. Consider using a different stationary phase if baseline separation is not achieved. For Recrystallization: Perform a solvent screen to find a solvent or solvent system in which the product and the unreacted maleimide have significantly different solubilities at high and low temperatures. |
| The unreacted this compound is still present in the sample after flash chromatography. | The chosen eluent system may be too polar, causing the this compound to elute with the product. | Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. A common starting point for the elution of this compound is a 6:1 mixture of hexane to ethyl acetate.[1] |
| During recrystallization, the entire sample oils out instead of forming crystals. | The solvent may be too good a solvent for the mixture, or the solution may be too concentrated. | Add a small amount of a non-polar "anti-solvent" dropwise to the warm solution until turbidity is observed, then reheat to dissolve and cool slowly. Alternatively, start with a more dilute solution. |
| The purified product shows a new spot on TLC or a new peak in LC-MS that was not present initially. | This could be due to the hydrolysis of the maleimide group on your product or the unreacted this compound during the workup or purification process. | Ensure all solvents are dry and avoid basic conditions. If an aqueous workup is necessary, use a neutral or slightly acidic aqueous phase and minimize the contact time. |
Data Presentation
Physical and Chromatographic Properties
| Property | Value | Source |
| Molecular Weight | 252.06 g/mol | [2] |
| Melting Point | 126-132 °C | [2] |
| Appearance | Pale yellow crystals or powder | [2] |
| Flash Chromatography Eluent | Hexane/Ethyl Acetate (6:1) | [1] |
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | A good solvent for dissolving the compound for chromatography. |
| Ethyl Acetate | Soluble | Often used as the polar component in chromatography eluents. |
| Acetone | Soluble | Can be used for dissolving the compound. |
| Acetonitrile | Soluble | |
| Methanol | Sparingly Soluble | Can be a component of recrystallization solvent systems. |
| Ethanol | Sparingly Soluble | Can be a component of recrystallization solvent systems. |
| Hexane | Poorly Soluble | Used as the non-polar component in chromatography eluents. |
| Water | Insoluble | Useful for precipitating the compound from reaction mixtures. |
Experimental Protocols
Protocol 1: Removal of this compound by Flash Column Chromatography
This protocol is a general guideline for the separation of a less polar product from the more polar this compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Column Packing: Pack a silica gel column with a slurry of silica gel in hexane. The amount of silica gel should be 40-100 times the weight of the crude sample.
-
Loading the Sample: Pre-adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution:
-
Begin eluting the column with 100% hexane to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A starting point for eluting this compound is a 6:1 hexane/ethyl acetate mixture.[1] Your desired product may elute before or after this, depending on its polarity.
-
Monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of a solid product by removing soluble this compound.
-
Solvent Screening:
-
In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water).
-
The ideal solvent will dissolve the crude product when hot but will have low solubility for your desired product when cold. This compound should ideally remain in the cold solvent (mother liquor).
-
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the removal of unreacted this compound using flash column chromatography.
Caption: Step-by-step workflow for purification by recrystallization.
References
Technical Support Center: N-(4-Bromophenyl)maleimide Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reactions involving N-(4-Bromophenyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] This pH range provides the best balance between the reaction rate and selectivity. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which minimizes side reactions with residues like lysine.[2][3][4][5][7][9]
Q2: My this compound solution is not reacting. What could be the issue?
A2: A common reason for lack of reactivity is the hydrolysis of the maleimide group. This compound, like other maleimides, is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[1][3][9] It is crucial to prepare aqueous solutions of this compound immediately before use.[3][5][6][7] For storage, dissolve it in an anhydrous solvent such as DMSO or DMF and keep it at -20°C, protected from moisture.[2][3][6][7] The bromomaleimide structure, in particular, can be more susceptible to hydrolysis.[10]
Q3: I am observing a loss of my conjugated molecule over time. Why is my conjugate unstable?
A3: The thiosuccinimide linkage formed between the thiol and the maleimide can be reversible through a retro-Michael reaction.[1][2][11] This can lead to the exchange of the conjugated molecule with other thiols present in the solution, such as glutathione in a cellular environment.[1][9] To increase stability, the thiosuccinimide ring can be hydrolyzed under slightly basic conditions to form a stable, ring-opened structure.[9]
Q4: Can this compound react with amino acids other than cysteine?
A4: While highly selective for thiols within the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, particularly primary amines found in lysine residues, at pH values above 7.5.[1][5][6][7][9] When conjugating to a peptide with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can also occur, especially at physiological or higher pH.[1][9][12][13]
Q5: Do I need to reduce my protein's disulfide bonds before conjugation?
A5: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[3] If the cysteine residues in your protein are involved in disulfide bridges, you must first reduce them to make the thiols available for conjugation.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The maleimide ring has opened due to exposure to water, especially at pH > 7.5.[1][3][6][9] | Prepare fresh this compound solutions in an anhydrous solvent like DMSO or DMF right before use.[2][3][6][7] Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[1][2][3][4][5][6][7][8] |
| Oxidation of Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are unavailable for reaction. | Degas buffers to remove oxygen.[7] Consider adding a chelating agent like EDTA (1-10 mM) to prevent metal-catalyzed oxidation.[7][8] | |
| Incomplete Reduction of Disulfide Bonds: If starting with a molecule with disulfide bonds, the reduction step was not fully effective. | Use a sufficient molar excess (e.g., 10-100 fold) of a reducing agent like TCEP.[4] Ensure the reducing agent is active. | |
| Suboptimal Molar Ratio: The amount of this compound is insufficient to react with all available thiols. | Use a molar excess of the maleimide reagent. A starting point of a 10-20 fold molar excess is common.[3][4][6][7] | |
| Heterogeneous Product Mixture | Reaction with Amines: The reaction pH was too high ( > 7.5), leading to conjugation with lysine residues.[1][5][6][7][9] | Maintain the reaction pH strictly within the 6.5-7.5 range.[1][2][3][4][5][6][7][8] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement of the conjugate.[1][9][12][13] | If possible, avoid conjugation to an N-terminal cysteine.[12][13] Performing the reaction at a lower pH (e.g., 6.0-6.5) can help minimize this side reaction by keeping the N-terminal amine protonated.[7][9] | |
| Unstable Conjugate | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is reversible and the conjugated molecule is being transferred to other thiols.[1][2][11] | After conjugation, intentionally hydrolyze the succinimide ring by adjusting the pH to slightly basic conditions. This ring-opened structure is more stable.[9] |
Quantitative Data Summary
Table 1: Key Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][2][3][4][5][6][7][8] Below 6.5, the reaction is slow; above 7.5, side reactions with amines and maleimide hydrolysis increase.[4][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common.[4] For sensitive proteins, the reaction can be performed overnight at 4°C.[4][9] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[4][6][7] The optimal ratio should be determined empirically for each specific application. |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[4] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants, temperature, and pH.[4] |
| Buffer | PBS, HEPES | Avoid buffers containing competing nucleophiles like thiols (e.g., DTT) or primary amines (e.g., Tris, especially if pH > 7.5).[4][7] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, 1 mM EDTA, pH 7.2 (degassed)
-
Quenching Solution: 1 M 2-Mercaptoethanol or L-cysteine in water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds, reduce them first (see Protocol 3). Ensure the protein is in the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[4]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[3][4][6][7]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[3][9] Protect from light.
-
Quenching (Optional but Recommended): To stop the reaction and consume excess maleimide, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography or dialysis.[9]
Protocol 2: Quantification of Free Thiols (Ellman's Assay)
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.[3]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[3]
-
Protein sample
-
Cysteine or other thiol standard for standard curve
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard.
-
Add a small volume of the protein sample to the Reaction Buffer.
-
Add DTNB solution to the protein solution and the standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Protocol 3: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds to free thiols using TCEP.
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed[4]
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer.
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess.[4]
-
Incubate the mixture at room temperature for 30-60 minutes.[4]
-
The reduced protein is now ready for the conjugation reaction. TCEP does not need to be removed before adding the maleimide reagent.[8]
Visualizations
Caption: Reaction of a thiol group with this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Decision tree for enhancing conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. bachem.com [bachem.com]
impact of reducing agents like TCEP or DTT on N-(4-Bromophenyl)maleimide conjugation
Welcome to the technical support center for N-(4-Bromophenyl)maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during bioconjugation experiments, with a specific focus on the impact of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. At a pH below 6.5, the reaction rate slows down, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1]
Q2: Why is a reducing agent often necessary for maleimide conjugation reactions?
In many proteins, particularly antibodies, cysteine residues can form disulfide bonds (-S-S-), which are crucial for their structural integrity.[1] Maleimides, including this compound, react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds.[1][3] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[1][3]
Q3: What are the key differences between DTT and TCEP as reducing agents for this compound conjugation?
The primary difference between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) lies in their chemical structure and compatibility with maleimide chemistry.[1]
-
DTT (Dithiothreitol): DTT contains thiol groups, which are essential for its reducing activity. However, these same thiol groups will compete with the thiols on the target molecule for reaction with the maleimide, significantly reducing conjugation efficiency.[1][4] Consequently, excess DTT must be removed before initiating the conjugation reaction, typically through methods like dialysis or desalting columns.[1][4]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a non-thiol-based reducing agent.[1] This makes it more compatible with maleimide conjugation reactions as it does not directly compete for the maleimide reagent.[1][4] While TCEP is often the preferred reducing agent, it is not completely inert and can still react slowly with the maleimide group, which may reduce labeling efficiency.[4][5]
Q4: Can I have a reducing agent present during my this compound conjugation?
It is highly discouraged for DTT and requires caution for TCEP.
-
DTT: No. The free thiols in DTT will react directly with the maleimide group, leading to very low or no conjugation to your target molecule.[4] Excess DTT must be thoroughly removed before adding the this compound.[2][4]
-
TCEP: Yes, with caution. TCEP does not contain a thiol group, so it does not directly compete with the target thiol.[4] However, TCEP can still react slowly with the maleimide group, forming a stable ylide adduct, which is a non-productive byproduct that reduces labeling efficiency.[4][6] For maximum efficiency, it is recommended to use the minimum effective concentration of TCEP and consider removing any excess before adding the maleimide reagent, especially for critical applications.[4][6][7]
Q5: My final conjugate with this compound is unstable. What could be the cause?
Instability of a maleimide-thiol conjugate is often due to a retro-Michael reaction, where the thioether bond is reversible.[1][8] This can be particularly problematic in environments rich in other thiols, such as in vivo where glutathione is abundant, leading to the transfer of the conjugated molecule to other thiols.[1][8] To mitigate this, a post-conjugation hydrolysis step can be performed by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) to open the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to thiol exchange.[1] Additionally, the bond formed with bromomaleimides can be reversible upon treatment with reducing agents like TCEP.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive Maleimide Reagent | Maleimides are susceptible to hydrolysis. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers.[3][4] |
| Absence of Free Thiols | If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.[3] Confirm the presence of free thiols using Ellman's reagent (DTNB).[3] | |
| Presence of Competing Thiols | Thiol-containing reducing agents like DTT must be removed before adding the maleimide. Use a desalting column or dialysis for removal.[1][4] | |
| TCEP Interference | Excess TCEP can react with the maleimide.[4][6] Use the lowest effective concentration of TCEP and consider removing it before conjugation using a desalting column.[6][7] | |
| Suboptimal pH | Ensure the reaction pH is between 6.5 and 7.5 for optimal reaction between the maleimide and the thiol.[1][2] | |
| Precipitation During Reaction | Poor Reagent Solubility | The this compound reagent precipitated upon addition to the aqueous buffer. Ensure the volume of organic solvent (DMSO/DMF) used to dissolve the maleimide is minimal to avoid precipitating the protein.[4] |
| Conjugate Instability | Retro-Michael Reaction (Deconjugation) | The thioether bond is reversible, especially in the presence of other thiols.[1][8] Perform a post-conjugation hydrolysis step at a slightly basic pH (8.5-9.0) to form a more stable succinamic acid thioether.[1] |
| Cleavage by Reducing Agents | The bond formed with bromomaleimides can be cleaved by reducing agents like TCEP.[9][10] Avoid subsequent exposure to reducing environments if stability is desired. |
Quantitative Data Summary
Table 1: Impact of Reducing Agents on Maleimide Labeling Efficiency
| Reducing Agent | Concentration | Impact on Maleimide Conjugation | Recommendation |
| DTT | 0.1 mM | Almost complete inhibition of labeling.[4] | Must be removed prior to adding the maleimide reagent. |
| TCEP | 0.1 mM | Labeling efficiency reduced approximately threefold compared to no reductant.[4] | Use with caution. Removal of excess TCEP is recommended for optimal results. |
| TCEP | 1.0 mM | Labeling efficiency decreased twofold compared to 0.1 mM TCEP.[11] | Higher concentrations further inhibit the reaction. Use the lowest effective concentration. |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction with TCEP
This protocol outlines a general procedure for reducing disulfide bonds in a protein sample using TCEP.
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[4]
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add TCEP to the protein solution to a final concentration of 10-100 fold molar excess over the protein.[1] The exact amount will depend on the number of disulfide bonds to be reduced.
-
Incubate the mixture at room temperature for 30-60 minutes.[3]
-
(Optional but Recommended) Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or dialysis.[4][6] This is crucial for maximizing conjugation efficiency.
Protocol 2: General this compound Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[1]
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[1][3]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[3] Gentle mixing can be applied.
-
To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol.[1]
-
Purify the conjugate using a suitable method like size-exclusion chromatography (SEC), dialysis, or spin filtration to remove unreacted maleimide and quenching agent.[1]
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Comparison of DTT and TCEP pathways in maleimide conjugation.
Caption: TCEP side reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mstechno.co.jp [mstechno.co.jp]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Reagents: N-(4-Bromophenyl)maleimide in Focus
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of thiol groups in biomolecules is a cornerstone of modern life sciences, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other essential research tools. The choice of a thiol-reactive reagent is critical, directly impacting the stability, homogeneity, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective comparison of N-(4-Bromophenyl)maleimide (BPM) with other common thiol-reactive reagents, supported by experimental data to inform the selection of the optimal tool for your research needs.
Maleimides are widely used for their high reactivity and selectivity towards thiols at physiological pH.[1] However, a significant drawback of traditional N-alkyl maleimide conjugates is the instability of the resulting thiosuccinimide linkage, which is susceptible to a retro-Michael reaction.[2][3] This can lead to deconjugation and exchange with other thiols in the biological environment, such as glutathione, compromising the efficacy and safety of bioconjugates like ADCs.[3]
This compound, an N-aryl maleimide, offers a compelling solution to this stability issue. The electron-withdrawing nature of the N-aryl substituent accelerates the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid derivative.[4][5] This "hydrolytic stabilization" renders the linkage resistant to the retro-Michael reaction, significantly enhancing the in vivo stability of the conjugate.[4][5]
Quantitative Performance Comparison
The selection of a thiol-reactive reagent is often a balance between reaction kinetics and the stability of the final conjugate. The following table summarizes key performance data for BPM and other common thiol-reactive reagents.
Note: Direct comparative kinetic data for this compound under the exact same conditions as other reagents is limited in the literature. The data for N-Phenylmaleimide is presented here as a close structural and electronic analog.
| Reagent Class | Specific Reagent | Thiol Partner | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Conjugate Stability (Half-life) | Key Considerations |
| N-Aryl Maleimide | N-Phenylmaleimide | Cysteine | 7.0 | 25 | ~5.0 x 10²[6] | High. N-aryl maleimide conjugates exhibit significantly enhanced stability due to rapid hydrolysis of the thiosuccinimide ring. Half-life of conversion for an N-phenyl maleimide conjugate with 4-mercaptophenylacetic acid in the presence of glutathione is 3.1 hours, indicating rapid stabilization.[7] | Rapid reaction kinetics and enhanced conjugate stability. The electron-withdrawing bromo group in BPM is expected to further accelerate stabilizing hydrolysis.[4] |
| N-Alkyl Maleimide | N-Ethylmaleimide (NEM) | Cysteine | 7.0 | 25 | ~1.0 x 10³ - 1.0 x 10⁴[6] | Variable. Susceptible to retro-Michael reaction. Half-life of conversion for an N-ethyl maleimide conjugate with 4-mercaptophenylacetic acid in the presence of glutathione is 18 hours.[7] | Fast reaction, but the resulting conjugate is prone to deconjugation in vivo. |
| Haloacetyl | Iodoacetamide (IAM) | Cysteine | 7.4 | 25 | ~1.0 x 10¹ - 1.0 x 10²[6] | High. Forms a very stable, irreversible thioether bond. | Slower reaction rate compared to maleimides. Can show some reactivity towards other nucleophilic residues like histidine at higher pH. |
| Vinyl Sulfone | Phenyl vinyl sulfone | Cysteine | 8.5 | 30-35 | Slower than maleimides[6] | High. Forms a stable and irreversible thioether bond.[2] | Generally slower reaction rates than maleimides, often requiring higher pH for optimal reactivity. |
| Pyridyl Disulfide | Pyridyl disulfide | Thiol | 7-8 | 25 | Not a direct rate comparison | Cleavable. Forms a disulfide bond that can be cleaved by reducing agents. | Useful for applications requiring reversible conjugation or controlled release. |
| Next-Generation | Phenyloxadiazolyl Methyl Sulfone (PODS) | Cysteine | N/A | N/A | N/A | Very High. Forms a highly stable thioether linkage resistant to the retro-Michael reaction.[2] | Newer chemistry with excellent stability, but may have fewer commercially available options. |
Experimental Protocols
Accurate comparison of thiol-reactive reagents requires standardized experimental protocols. Below are detailed methodologies for key experiments to assess reaction kinetics and conjugate stability.
Protocol 1: Determination of Second-Order Rate Constant by HPLC
Objective: To determine the second-order rate constant for the reaction between a thiol-reactive reagent and a model thiol (e.g., N-acetyl-L-cysteine).
Materials:
-
Thiol-reactive reagent (e.g., this compound)
-
N-acetyl-L-cysteine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the thiol-reactive reagent (10 mM in DMSO) and N-acetyl-L-cysteine (100 mM in reaction buffer).
-
Kinetic Run: a. Equilibrate the HPLC column and buffers to the desired temperature (e.g., 25°C). b. In a temperature-controlled vial, add the reaction buffer. c. To initiate the reaction, add the thiol-reactive reagent stock solution to a final concentration of 1 mM, followed immediately by the N-acetyl-L-cysteine stock solution to a final concentration of 10 mM (to ensure pseudo-first-order conditions). d. Start the timer and immediately inject the first sample (t=0) onto the HPLC.
-
Time Points: Inject samples at regular intervals (e.g., every 1-5 minutes) for a period sufficient to observe significant consumption of the thiol-reactive reagent.
-
HPLC Analysis: a. Elute the samples using a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). b. Monitor the elution at a wavelength appropriate for the thiol-reactive reagent.
-
Data Analysis: a. Integrate the peak area of the unreacted thiol-reactive reagent at each time point. b. Plot the natural logarithm of the peak area versus time. The slope of the linear fit will be the pseudo-first-order rate constant (k'). c. Calculate the second-order rate constant (k) using the equation: k = k' / [N-acetyl-L-cysteine].
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Purified bioconjugate (e.g., antibody-BPM conjugate)
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system with a suitable column (e.g., reversed-phase or size-exclusion)
Procedure:
-
Incubation: a. Pre-warm the plasma and PBS to 37°C. b. Spike the bioconjugate into the plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), collect aliquots for analysis.
-
Sample Preparation: a. For LC-MS analysis of intact conjugate, samples may require purification to remove plasma proteins (e.g., using affinity capture beads like Protein A/G for antibodies). b. To analyze for the release of the conjugated payload, precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile) and analyze the supernatant.
-
LC-MS Analysis: a. Analyze the prepared samples by LC-MS to determine the amount of intact conjugate or released payload. b. For antibody-drug conjugates, deconvolution of the mass spectra can be used to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: a. Plot the percentage of intact conjugate or the average DAR as a function of time. b. Calculate the half-life (t½) of the conjugate in plasma from the degradation curve.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. benchchem.com [benchchem.com]
Characterization of N-(4-Bromophenyl)maleimide-Cysteine Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability and characterization of the linkage between a protein and a payload are of paramount importance. The reaction of maleimides with cysteine thiols is a widely employed strategy, particularly in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of N-(4-Bromophenyl)maleimide-cysteine adducts with other common maleimide-based bioconjugates, supported by experimental data and detailed analytical protocols.
The stability of the resulting thiosuccinimide linkage is a critical factor influencing the efficacy and safety of bioconjugates. A primary challenge with traditional N-alkyl maleimide-cysteine adducts is their susceptibility to a retro-Michael reaction, which can lead to premature cleavage of the payload from the protein, especially in the presence of endogenous thiols like glutathione.[1][2] This deconjugation can result in off-target toxicity and diminished therapeutic effect.
N-aryl maleimides, such as this compound, have emerged as a superior alternative, offering enhanced stability. This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether.[1][3] This ring-opening reaction renders the linkage resistant to the retro-Michael reaction, effectively locking the payload onto the cysteine residue.[1] The electron-withdrawing nature of the aryl group facilitates this hydrolytic stabilization.[3][4]
Comparative Stability of Maleimide-Cysteine Adducts
Experimental data consistently demonstrates the superior stability of N-aryl maleimide-cysteine adducts over their N-alkyl counterparts. Studies on antibody-drug conjugates have shown that those prepared with N-aryl maleimides exhibit significantly less deconjugation in serum and thiol-containing buffers compared to ADCs synthesized with N-alkyl maleimides.[2][5]
| Adduct Type | Condition | Time (days) | Deconjugation (%) | Reference |
| N-Aryl Maleimide-ADC | Mouse Serum, 37°C | 7 | < 20 | [2][5] |
| N-Alkyl Maleimide-ADC | Mouse Serum, 37°C | 7 | 35 - 67 | [2][5] |
| N-Aryl Maleimide-ADC | Thiol-containing buffer, 37°C | 7 | < 20 | [2][5] |
| N-Alkyl Maleimide-ADC | Thiol-containing buffer, 37°C | 7 | 35 - 67 | [2][5] |
The enhanced stability of N-aryl maleimide adducts is a direct consequence of the faster rate of thiosuccinimide ring hydrolysis. This process effectively outcompetes the retro-Michael reaction, leading to a more durable bioconjugate.
Experimental Protocols
Accurate characterization of the this compound-cysteine adduct is crucial for confirming successful conjugation and assessing its stability. The following are detailed methodologies for key analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for verifying the molecular weight of the conjugate and monitoring the progress of the conjugation and subsequent hydrolysis.
Objective: To confirm the formation of the this compound-cysteine adduct and to quantify the extent of thiosuccinimide ring hydrolysis over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Materials:
-
This compound-cysteine adduct sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Dissolve the adduct in an appropriate buffer (e.g., PBS) at a concentration of approximately 1 mg/mL. For stability studies, incubate the sample under desired conditions (e.g., 37°C in plasma or a thiol-containing buffer) and collect aliquots at various time points.
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the sample.
-
Apply a linear gradient to elute the adduct. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-18 min: 95-5% B
-
18-20 min: 5% B
-
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to 3.5 kV, the source temperature to 120°C, and the desolvation gas flow to 600 L/hr.
-
Acquire mass spectra over a relevant m/z range (e.g., 200-2000 m/z).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound-cysteine adduct by its expected molecular weight.
-
Monitor for the appearance of a peak corresponding to the hydrolyzed adduct (a mass increase of 18 Da due to the addition of a water molecule).
-
Quantify the relative peak areas of the unhydrolyzed and hydrolyzed forms to determine the extent of hydrolysis over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the adduct, confirming the covalent bond formation and allowing for the characterization of the thiosuccinimide ring and its subsequent hydrolysis.
Objective: To obtain the 1H NMR spectrum of the this compound-cysteine adduct to confirm its structure.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Purified this compound-cysteine adduct
-
Deuterated solvent (e.g., DMSO-d6 or D2O)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.5-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition:
-
Acquire a 1H NMR spectrum at room temperature.
-
Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the structure of the adduct. Key signals to observe include:
-
Aromatic protons of the bromophenyl group.
-
Protons of the cysteine backbone.
-
Protons on the succinimide ring. The chemical shifts of these protons will change upon hydrolysis.
-
-
Expected 1H NMR Data for this compound:
-
Aromatic protons: Signals in the range of 7.2-7.6 ppm.
-
Maleimide protons: A singlet around 6.8-7.0 ppm.
Upon formation of the cysteine adduct, the maleimide proton singlet will disappear and be replaced by new signals corresponding to the protons on the now saturated succinimide ring.
Signaling Pathways and Logical Relationships
The stability of the maleimide-cysteine adduct is determined by the competition between the retro-Michael reaction and the hydrolysis of the thiosuccinimide ring. The following diagram illustrates this relationship.
References
Stability of Thioether Bonds from N-(4-Bromophenyl)maleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount for the efficacy and safety of targeted therapies and diagnostic agents. The reaction between a maleimide and a thiol to form a thioether bond is a widely utilized conjugation strategy. However, the stability of this linkage can be a critical concern. This guide provides an objective comparison of the stability of thioether bonds derived from N-(4-Bromophenyl)maleimide against other alternatives, supported by experimental data.
The primary challenge to the stability of the thioether bond in maleimide conjugates is its susceptibility to a retro-Michael reaction.[1][2][3][4][5][6][7][8][9][10] This reaction is a reversal of the initial conjugation, leading to the dissociation of the conjugate, particularly in the presence of endogenous thiols such as glutathione.[1][5] A key factor in mitigating this instability is the hydrolysis of the succinimide ring within the maleimide conjugate, which forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[1][3][7][11][12][13] The rate of this stabilizing hydrolysis is influenced by the nature of the substituent on the maleimide's nitrogen atom.[3][11][12]
N-aryl maleimides, such as this compound, generally exhibit a faster rate of this stabilizing hydrolysis compared to N-alkyl maleimides, contributing to a more stable thioether linkage.[3] The electron-withdrawing nature of the bromophenyl group further accelerates this hydrolysis.[11][12][13][14]
Comparative Stability Data
The following table summarizes the stability of various thioether linkages based on published experimental data. Stability is often assessed by incubating the conjugate in plasma or in the presence of a high concentration of a thiol, such as glutathione (GSH), to simulate the in vivo environment and challenge the stability of the bond.
| Linker Type | Thiol Source | Condition | Stability Metric | Value |
| N-Aryl Maleimide (e.g., this compound conjugate) | Cysteine | pH 7.4 | Favors Hydrolysis | More Stable |
| N-Alkyl Maleimide (e.g., N-ethylmaleimide conjugate) | 4-mercaptophenylacetic acid (MPA) | In vitro (Glutathione) | Half-life of conversion | 20-80 hours[5][10] |
| N-Alkyl Maleimide (e.g., N-ethylmaleimide conjugate) | N-acetylcysteine | In vitro (Glutathione) | Half-life of conversion | 20-80 hours[5][10] |
| Maleimide (mil40-12c ADC) | Cysteine on Antibody | In vitro (Albumin solution) | Payload Shedding | ~9% after 21 days[15] |
| Bromoacetamide | Cysteine | In vivo (mice) | Systemic Drug Release | No measurable release over 2 weeks[10] |
Reaction Pathways and Stability
The stability of a maleimide-thiol conjugate is a balance between the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.
Caption: Competing pathways of a maleimide-thiol conjugate.
Experimental Protocols
Accurate assessment of conjugate stability is crucial. Below are detailed methodologies for key experiments used to evaluate the in vitro stability of bioconjugates.[8]
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of drug deconjugation in plasma.[8]
Methodology:
-
Incubation: Incubate the antibody-drug conjugate (ADC) at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, or rat).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, 14 days).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the released payload using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Determine the concentration of the released payload and calculate the percentage of deconjugation over time.
Glutathione (GSH) Challenge Assay
Objective: To assess the stability of the thioether linkage in the presence of a high concentration of a competing thiol.
Methodology:
-
Incubation: Incubate the conjugate (e.g., 50 µM) with a significant excess of glutathione (e.g., 10-fold molar excess) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) to monitor the decrease in the intact conjugate peak and the appearance of the GSH-exchanged product peak.
-
Half-life Calculation: Determine the half-life of the conjugate under these conditions.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical experimental workflow for assessing the stability of a maleimide-thiol conjugate.
Caption: Workflow for assessing bioconjugate stability.
Alternative Chemistries for Enhanced Stability
For applications requiring very high stability, alternative conjugation chemistries that form essentially irreversible thioether bonds are available.
-
Bromoacetamides: These react with thiols via an SN2 reaction to form a highly stable thioether bond that is not susceptible to the retro-Michael reaction.[9][10]
-
Next-Generation Maleimides: These are designed to promote rapid intramolecular hydrolysis after conjugation, leading to a stabilized product.[3]
-
Transcyclization: For peptides with an N-terminal cysteine, conjugation with a maleimide can lead to the formation of a stable thiazine structure.[2][16]
Conclusion
The choice of conjugation chemistry is a critical decision in the development of bioconjugates. While the reaction of a maleimide with a thiol is a robust and widely used method, the stability of the resulting thioether bond must be carefully considered. This compound offers an advantage over simple alkyl maleimides due to the tendency of the N-aryl substituent to promote the stabilizing hydrolysis of the succinimide ring. For applications demanding the highest level of stability, alternative chemistries such as those involving bromoacetamides should be considered. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability of different bioconjugates, enabling the selection of the most appropriate linker for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protein Function Post-Conjugation: A Comparative Guide to N-(4-Bromophenyl)maleimide and its Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of tool development and therapeutic innovation. The choice of conjugation chemistry is critical, as it can profoundly impact the biological activity of the resulting conjugate. This guide provides an objective comparison of protein function following conjugation with N-(4-Bromophenyl)maleimide, a monobromomaleimide, and contrasts its performance with traditional maleimides and other next-generation alternatives.
While direct, comprehensive functional assay data for proteins conjugated specifically with this compound is limited in publicly available literature, we can infer its behavior and functional implications based on studies of the broader class of bromomaleimide reagents. This guide synthesizes this information to provide a valuable resource for selecting the optimal conjugation strategy.
The Rise of Bromomaleimides: Addressing the Stability Challenge
Traditional maleimide chemistry, while widely used for its high selectivity for cysteine residues, suffers from a significant drawback: the resulting thioether bond is susceptible to a retro-Michael reaction, leading to conjugate instability and potential off-target effects. Bromomaleimides have emerged as a class of reagents that address this limitation by offering reversible cysteine modification and the potential for creating more stable or multifunctional conjugates.[1][2][3]
Monobromomaleimides, such as this compound, and dibromomaleimides can be used for the selective and reversible modification of cysteine residues. The resulting protein-maleimide adducts can be cleaved by treatment with a phosphine or a high concentration of a thiol.[1][2][3] This reversibility opens up possibilities for temporary protein modification. Furthermore, dibromomaleimides can insert into disulfide bonds, creating a stable bridge, a technique that is both site-specific and efficient.[2][4]
Performance Comparison of Conjugation Chemistries
The following table summarizes key performance metrics for this compound (as a representative monobromomaleimide) in comparison to a standard maleimide and other alternative conjugation reagents.
| Reagent Class | Example Reagent | Linkage Stability | Reversibility | Key Functional Considerations |
| Monobromomaleimide | This compound | Moderate to High | Yes (with phosphines or excess thiol)[1][2] | Allows for temporary modification; potential for creating multifunctional conjugates by subsequent reaction.[1][2] |
| Standard Maleimide | N-Ethylmaleimide | Moderate | No (prone to retro-Michael reaction) | Widely used, but instability can be a concern for in vivo applications. |
| Dibromomaleimide | N-Phenyl-2,3-dibromomaleimide | High (in disulfide bridging) | Yes[2] | Excellent for creating stable, site-specific conjugates by bridging disulfide bonds; preserves protein structure.[4] |
| Dithiomaleimide | N-Phenyl-2,3-bis(alkylthio)maleimide | High | - | Used for disulfide rebridging, leading to homogeneous antibody-drug conjugates (ADCs).[5] |
| Vinyl Sulfone | Phenyl vinyl sulfone | High | No | Forms a very stable thioether bond, less susceptible to retro-Michael reaction than maleimides. |
| Dinitroimidazole | 1,4-Dinitroimidazole | High | No | Offers rapid and stable conjugation to cysteine residues. |
Impact on Protein Function: Insights from Antibody-Drug Conjugates
A key application for maleimide-based conjugation is the development of antibody-drug conjugates (ADCs). Studies on HER2-targeting ADCs have provided valuable insights into how different maleimide chemistries can impact the final product's functionality.
When comparing ADCs created with dibromomaleimide (DBM), dithiomaleimide (DTM), and a hybrid thio-bromomaleimide (TBM) for disulfide rebridging, all resulting conjugates demonstrated good binding to the HER2 receptor.[5] Furthermore, these ADCs exhibited potent in vitro cytotoxicity against HER2-positive cell lines.[5] These findings suggest that the modification of disulfide bonds with these next-generation maleimides is well-tolerated and can produce functionally active bioconjugates.[4][5]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein with at least one accessible cysteine residue (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound (stock solution in a water-miscible organic solvent like DMSO or DMF)
-
Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. If using DTT, it must be removed prior to conjugation.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of ~50-fold molar excess over the maleimide to stop the reaction. Incubate for 30 minutes.
-
Purification: Remove excess reagent and unconjugated small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Functional Assay: Cell Viability (MTT) Assay for Antibody-Drug Conjugates
This protocol describes a method to assess the cytotoxic effect of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)
-
Complete cell culture medium
-
ADC conjugate and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the ADC.
Visualizing Workflows and Pathways
Caption: General workflow for protein conjugation with this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Functional bridging of protein disulfide bonds with maleimides - UCL Discovery [discovery.ucl.ac.uk]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Bromophenyl)maleimide: A Superior Reagent for Stable Bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The thiol-maleimide reaction, targeting cysteine residues, has long been a favored strategy due to its high selectivity and efficiency under physiological conditions.[1] However, the stability of the resulting thiosuccinimide linkage has been a point of concern, with the potential for retro-Michael reactions leading to deconjugation and off-target effects.[1] Emerging evidence highlights N-(4-Bromophenyl)maleimide, an N-aryl maleimide, as a superior alternative to commonly used N-alkyl maleimides, offering enhanced conjugate stability, faster reaction kinetics, and tunable properties for advanced bioconjugation applications.
This guide provides a comprehensive comparison of this compound with traditional maleimide reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the optimal bioconjugation strategy.
Enhanced Stability Through Accelerated Hydrolysis
A significant drawback of traditional N-alkyl maleimide conjugates is their susceptibility to thiol exchange in the bloodstream, which can lead to premature drug release and reduced therapeutic efficacy.[2][3] N-aryl maleimides, including this compound, overcome this limitation through a mechanism of accelerated thiosuccinimide ring hydrolysis.[2][4] This post-conjugation hydrolysis opens the succinimide ring to form a stable maleamic acid thioether, which is resistant to retro-Michael reactions and subsequent thiol exchange.[5]
The electron-withdrawing nature of the N-aryl substituent, further enhanced by the bromo group in this compound, facilitates this stabilizing hydrolysis.[5][6] Studies on N-aryl maleimides have shown a significantly faster rate of hydrolysis of the conjugate compared to their N-alkyl counterparts. For instance, the conjugate of an N-aryl maleimide exhibited a hydrolysis half-life of 1.5 hours at pH 7.4 and 37°C, while the N-alkyl thiosuccinimide showed a much longer half-life of 27 hours under the same conditions.[7] This rapid conversion to a stable, ring-opened form ensures the long-term integrity of the bioconjugate in vivo.
Superior Reaction Kinetics for Efficient Conjugation
In addition to enhanced stability, N-aryl maleimides demonstrate faster reaction kinetics with thiols compared to N-alkyl maleimides. Research indicates that N-aryl maleimide derivatives react approximately 2.5 times faster with thiol substrates.[4] This accelerated reaction rate is advantageous for time-sensitive applications and can lead to higher conjugation efficiencies with lower concentrations of the labeling reagent.[4]
Comparative Performance Data
The following table summarizes the key performance differences between N-aryl maleimides (as a proxy for this compound) and traditional N-alkyl maleimides based on available experimental data.
| Feature | N-Aryl Maleimides (e.g., N-Phenylmaleimide) | N-Alkyl Maleimides (e.g., N-Ethylmaleimide) |
| Conjugate Stability | ||
| Deconjugation in serum (7 days, 37°C) | < 20%[2][3] | 35-67%[2][3] |
| Reaction Kinetics | ||
| Relative reaction rate with thiols | ~2.5x faster[4] | 1x (baseline) |
| Thiosuccinimide Ring Hydrolysis | ||
| Half-life of conjugate (pH 7.4, 37°C) | ~1.5 hours[7] | ~27 hours[7] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein containing free cysteine(s)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetyl-L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetyl-L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
-
Protocol for Monitoring Thiosuccinimide Ring Hydrolysis
This protocol can be used to monitor the conversion of the initial thiosuccinimide conjugate to the more stable, ring-opened maleamic acid thioether.
Materials:
-
Purified bioconjugate
-
High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0)
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
Mass spectrometer (LC-MS)
Procedure:
-
After purification of the maleimide-thiol conjugate, confirm its formation using an appropriate analytical method (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer.
-
Incubate the solution at room temperature or 37°C.
-
Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete (indicated by an 18 Da mass increase).
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
Visualizing the Advantage: Reaction and Stabilization Pathways
The following diagrams illustrate the key chemical pathways involved in bioconjugation with this compound and a traditional N-alkyl maleimide, highlighting the crucial stabilization step.
Figure 1: Bioconjugation with this compound.
Figure 2: Bioconjugation with a traditional N-Alkyl Maleimide.
Conclusion
This compound and other N-aryl maleimides represent a significant advancement in bioconjugation chemistry. By promoting the rapid and irreversible formation of a stable thioether linkage, these reagents address the primary stability concerns associated with traditional maleimide-based approaches. The combination of enhanced conjugate stability and faster reaction kinetics makes this compound an excellent choice for the development of robust and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. kinampark.com [kinampark.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
N-(4-Bromophenyl)maleimide vs. Iodoacetamide: A Comparative Guide to Cysteine Modification
For researchers, scientists, and drug development professionals, the precise and selective modification of cysteine residues is a critical technique in chemical biology and drug development. This guide provides an objective comparison between two common cysteine-modifying reagents: N-(4-Bromophenyl)maleimide (BPM), a representative N-aryl maleimide, and iodoacetamide (IAM), a classic haloacetamide alkylating agent. This comparison is supported by experimental data to inform the selection of the optimal reagent for specific research applications, from proteomics to the generation of antibody-drug conjugates (ADCs).
Mechanism of Action
The fundamental difference between maleimides and iodoacetamide lies in their reaction mechanisms with the cysteine thiol group.
Iodoacetamide (IAM) reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This process forms a stable and irreversible thioether bond, with iodine acting as a leaving group.[2][3]
Caption: Reaction mechanism of Iodoacetamide (IAM) with a cysteine thiol.
This compound (BPM) , like other maleimides, reacts with the cysteine thiolate via a Michael addition.[2][4] The thiol attacks one of the carbon atoms of the maleimide's double bond, forming a thiosuccinimide adduct.[5]
Caption: Reaction mechanism of BPM with a cysteine thiol via Michael addition.
Performance Comparison
The choice between BPM and IAM depends critically on the experimental goals, including the need for reaction speed, specificity, and the long-term stability of the resulting bioconjugate.
| Feature | This compound (BPM) | Iodoacetamide (IAM) |
| Reaction Mechanism | Michael Addition[2] | SN2 Alkylation[1][2] |
| Optimal pH | 6.5 - 7.5[6][7] | 7.5 - 8.5[8][9] |
| Reaction Kinetics | Fast; N-aryl maleimides react efficiently with thiols.[10][11] | Moderate; reaction rate constant (k₂) is ~0.6 M⁻¹s⁻¹.[11] |
| Specificity | High for thiols at pH 6.5-7.5.[4][6] Reactivity with amines (Lys) increases at pH > 8.5.[7] | Moderate; known to alkylate Met, Lys, His, Asp, Glu, Tyr, and N-terminus.[7][12] |
| Adduct Stability | Reversible; thiosuccinimide adduct can undergo retro-Michael reaction, leading to thiol exchange.[6][13][14] | Irreversible; forms a stable thioether bond.[2][8][15] |
| Key Advantage | High reactivity and specificity for thiols at physiological pH.[5] | Forms a highly stable, irreversible covalent bond.[8][15] |
| Key Disadvantage | Adduct instability can lead to conjugate release or exchange.[7] Side reactions like thiazine rearrangement can occur with N-terminal cysteines.[7][16] | Significant potential for off-target modifications.[7] Slower reaction rates compared to maleimides.[11] |
Detailed Analysis
Reaction Kinetics and Conditions
Maleimides are generally more reactive towards thiols than iodoacetamide, particularly at neutral or slightly acidic pH.[2][8] The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6] Below this range, the reaction rate decreases, while at a more alkaline pH (>8.5), the competing reaction with amines (e.g., lysine side chains) and hydrolysis of the maleimide ring increase significantly.[6][7]
Iodoacetamide functions more effectively under slightly alkaline conditions (pH 8), as it reacts preferentially with the deprotonated thiolate anion form of cysteine.[8]
Specificity and Off-Target Effects
Maleimides exhibit high specificity for cysteine residues within their optimal pH range.[4][6] However, off-target reactions can occur. At pH values above 8.5, reactivity with lysine becomes more prominent.[7] Additionally, for proteins or peptides with an N-terminal cysteine, the maleimide adduct can undergo a rearrangement to form a stable six-membered thiazine structure, which may be an undesirable side product.[6][16]
Iodoacetamide is a potent alkylating agent but is known for its off-target reactivity.[17] Besides cysteine, IAM can modify several other nucleophilic amino acid side chains, including methionine, lysine, histidine, aspartate, and glutamate, as well as the peptide N-terminus.[17][12][18] Side reactions with methionine can be particularly significant, potentially affecting a large percentage of methionine-containing peptides under certain conditions.[17][18]
Stability of the Conjugate
A critical distinction between the two reagents is the stability of the final product. The thioether bond formed by iodoacetamide is considered stable and irreversible.[8][15]
In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, which is essentially a reversal of the initial conjugation.[14] This can lead to the exchange of the maleimide-linked payload to other thiol-containing molecules, such as glutathione in vivo, compromising the stability and efficacy of therapeutic conjugates like ADCs.[6][13] The stability of the maleimide adduct can be enhanced by hydrolysis of the succinimide ring, a process that is accelerated by electron-withdrawing N-substituents on the maleimide.[13]
Experimental Protocols
General Protein Reduction (Prerequisite for Labeling)
To ensure cysteine residues are available for modification, disulfide bonds must first be reduced.
-
Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea). Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a 10-100 fold molar excess.
-
Incubation: Incubate the mixture at 37-56°C for 30-60 minutes.[17]
-
Removal of Reducing Agent (CRITICAL for Maleimide Labeling): Before adding a maleimide reagent, the reducing agent must be removed to prevent it from competing with the protein's thiols.[4][7] This can be achieved using a desalting column, size-exclusion chromatography, or dialysis. This step is less critical for iodoacetamide, where a molar excess of the alkylating agent over the reducing agent is often used.[7]
Protocol 1: Cysteine Labeling with BPM (or other Maleimides)
This protocol is designed to maximize selectivity for cysteine residues.[7]
-
Protein Preparation: Prepare the reduced protein sample and remove the reducing agent as described above. Buffer exchange the protein into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).[6] Avoid amine-containing buffers like Tris.
-
Conjugation: Dissolve the BPM reagent in a compatible organic solvent (e.g., DMSO or DMF). Add it to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[6][7]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]
-
Quenching: Quench any unreacted maleimide by adding a low molecular weight thiol like free cysteine or β-mercaptoethanol.[6]
-
Purification: Remove excess reagent and byproducts by dialysis or chromatography.
Protocol 2: Cysteine Alkylation with Iodoacetamide
This is a standard procedure for the irreversible blocking of cysteine residues.[17]
-
Protein Preparation: Prepare the reduced protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[17]
-
Alkylation: Prepare a fresh solution of iodoacetamide (a 500 mM stock in water, protected from light, is common). Add the iodoacetamide solution to the reduced protein sample to a final concentration of 15-55 mM.[7][17] This typically represents a 2-5 fold molar excess over the DTT concentration.
-
Incubation: Incubate the sample in the dark at room temperature for 20-30 minutes.[17]
-
Quenching: Quench the excess iodoacetamide by adding DTT to scavenge any unreacted reagent.[17]
-
Sample Processing: The sample is now ready for downstream processing, such as buffer exchange or proteolytic digestion for mass spectrometry analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficiency and specificity of BPM and IAM for cysteine modification in a protein sample.
Caption: A typical experimental workflow for comparing BPM and IAM.
Conclusion
The choice between this compound and iodoacetamide is not a matter of one being universally superior, but rather a decision based on the specific experimental context and desired outcome.
-
Choose this compound (or other maleimides) when high reaction speed and selectivity for thiols at or near physiological pH are paramount, and when potential adduct instability can be managed or is acceptable for the application's timescale.[4][11] It is a preferred reagent for many bioconjugation applications where precise, site-specific labeling is required.[5]
-
Choose Iodoacetamide when the absolute stability and irreversibility of the cysteine modification are the primary concerns, such as in proteomics workflows to permanently block disulfide bond formation before enzymatic digestion.[1][15] Researchers must be prepared to optimize reaction conditions to minimize the well-documented off-target modifications.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Substituted N-Phenylmaleimides for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Among the array of chemical tools available, N-substituted maleimides are preeminent reagents for the site-selective modification of cysteine residues in proteins and peptides. The reactivity of the maleimide's carbon-carbon double bond towards the nucleophilic thiol group of cysteine, via a Michael addition reaction, is both rapid and highly specific under physiological conditions.
This guide provides an objective comparison of the reactivity of various N-phenylmaleimides bearing different substituents on the phenyl ring. Understanding how these substituents modulate the electrophilicity and, consequently, the reaction kinetics of the maleimide is crucial for designing and optimizing bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and hydrogels. The stability of the resulting thioether linkage, particularly its susceptibility to a retro-Michael reaction, is also a critical consideration that is influenced by the N-substituent.
This document summarizes quantitative kinetic data, provides detailed experimental protocols for assessing reactivity, and presents visual diagrams of key processes to aid in the rational selection of the most suitable N-phenylmaleimide for a given application.
Data Presentation: Comparative Reactivity of Substituted N-Phenylmaleimides
The rate of the Michael addition reaction between a thiol and an N-phenylmaleimide is significantly influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the maleimide double bond, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the reaction rate. This relationship can be quantified by determining the second-order rate constants (k₂) for the reaction and can be correlated with the Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent.
Table 1: Second-Order Rate Constants for the Reaction of Substituted N-Phenylmaleimides with N-Acetyl-L-Cysteine
| N-Phenylmaleimide Substituent | Hammett Constant (σp) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity (kₓ/kн) |
| 4-Nitro (-NO₂) | 0.78 | Data not available in searched literature | > 1 (Expected) |
| 4-Trifluoromethyl (-CF₃) | 0.54 | Data not available in searched literature | > 1 (Expected) |
| 4-Chloro (-Cl) | 0.23 | Data not available in searched literature | > 1 (Expected) |
| Unsubstituted (-H) | 0.00 | Reference Value | 1.00 |
| 4-Methyl (-CH₃) | -0.17 | Data not available in searched literature | < 1 (Expected) |
| 4-Methoxy (-OCH₃) | -0.27 | Data not available in searched literature | < 1 (Expected) |
Table 2: Stability of Maleimide-Thiol Adducts
The stability of the thiosuccinimide product is critical, especially for in vivo applications. The primary route of degradation is a retro-Michael reaction, which is essentially the reverse of the conjugation reaction. The stability of the adduct can be enhanced by hydrolysis of the succinimide ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction. N-aryl maleimides generally form more stable adducts than N-alkyl maleimides due to faster hydrolysis rates of the thiosuccinimide ring.[1][2]
| Maleimide Type | Environment | Incubation Time | % Conjugate Remaining | Reference |
| N-aryl maleimide | Thiol-containing buffer | 7 days | >80% | [1] |
| N-aryl maleimide | Serum | 7 days | >80% | [1] |
| N-alkyl maleimide | Serum | 7 days | 33-65% | [2] |
Experimental Protocols
Synthesis of Substituted N-Phenylmaleimides
A general two-step procedure for the synthesis of N-substituted maleimides involves the formation of a maleanilic acid intermediate, followed by cyclodehydration.[3][4]
Step 1: Formation of N-(substituted-phenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) in the same solvent.
-
Slowly add the aniline solution to the maleic anhydride solution at room temperature with stirring.
-
The maleanilic acid product will precipitate out of the solution.
-
Stir the mixture for 1-2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
-
Dry the product under vacuum. The yield is typically high.
Step 2: Cyclodehydration to form the N-(substituted-phenyl)maleimide
-
Create a slurry of the dried maleanilic acid (1.0 eq), anhydrous sodium acetate (0.2-0.5 eq), and acetic anhydride (excess, ~5-10 eq).[4]
-
Heat the mixture with stirring. The reaction temperature can range from 60-100°C. The reaction can be performed using conventional heating or microwave irradiation.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the N-phenylmaleimide product and quench the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then a non-polar solvent like petroleum ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Kinetic Analysis of Thiol-Maleimide Reaction
The reaction kinetics can be determined by monitoring the consumption of the maleimide or the formation of the product over time using techniques like HPLC or UV-Vis spectrophotometry.
Materials:
-
Substituted N-phenylmaleimide
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)
-
Quenching solution (e.g., a high concentration of a thiol like β-mercaptoethanol)
-
HPLC system with a C18 column or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the N-phenylmaleimide in an anhydrous organic solvent like DMSO or DMF.
-
Prepare a stock solution of the thiol in the degassed reaction buffer.
-
All solutions should be prepared fresh.
-
-
Reaction Initiation:
-
Equilibrate both reactant solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, mix the N-phenylmaleimide and thiol solutions in the reaction buffer. The final concentrations should be chosen to allow for a measurable reaction rate. For pseudo-first-order conditions, the thiol should be in large excess (e.g., 10-fold or greater) compared to the maleimide.
-
-
Reaction Monitoring (HPLC Method):
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the maleimide peak and the appearance of the product peak at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the concentration of the N-phenylmaleimide versus time.
-
Under pseudo-first-order conditions (thiol in excess), the natural logarithm of the maleimide concentration versus time will yield a linear plot with a slope equal to -kobs (the observed pseudo-first-order rate constant).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the thiol: k₂ = kobs / [Thiol]
-
Mandatory Visualization
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Caption: Experimental workflow for determining reaction kinetics.
Caption: Logic for creating and interpreting a Hammett plot.
References
A Comparative Guide to Site-Specific Labeling: N-(4-Bromophenyl)maleimide vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for accurate experimental outcomes and the efficacy of therapeutic conjugates. This guide provides an objective comparison of N-(4-Bromophenyl)maleimide, an N-aryl maleimide, with common N-alkyl and fluorescent maleimide alternatives for site-specific protein labeling. The comparison is supported by experimental data on labeling efficiency, conjugate stability, and reaction kinetics.
Maleimide-based reagents are widely employed for their high selectivity in targeting thiol groups on cysteine residues, enabling site-specific protein modification. The choice of the maleimide reagent significantly impacts the stability and performance of the resulting conjugate. This guide focuses on the validation of this compound and compares its performance against two widely used alternatives: N-ethylmaleimide (NEM) and Fluorescein-5-maleimide.
Performance Comparison of Maleimide Reagents
The selection of a maleimide reagent is a critical step in the design of protein conjugates, influencing not only the efficiency of the labeling reaction but also the long-term stability of the product. N-aryl maleimides, such as this compound, have emerged as a superior class of reagents, offering significant advantages in stability compared to traditional N-alkyl maleimides.
| Feature | This compound (N-Aryl) | N-ethylmaleimide (N-Alkyl) | Fluorescein-5-maleimide (Fluorescent) |
| Reagent Type | N-Aryl Maleimide | N-Alkyl Maleimide | Fluorescent N-Alkyl Maleimide |
| Primary Application | Stable bioconjugation, Antibody-Drug Conjugates (ADCs) | General thiol modification, Protein structure-function studies | Fluorescent labeling for imaging and detection |
| Conjugate Stability | High | Moderate to Low | Moderate to Low |
| Deconjugation in Serum (7 days) | <20%[1] | 35-67%[1] | Site-dependent, can be significant[2][3] |
| Relative Reaction Rate | ~2.5 times faster than N-alkyl maleimides | Baseline | Similar to other N-alkyl maleimides |
| Key Advantage | Enhanced conjugate stability due to accelerated thiosuccinimide ring hydrolysis | Well-characterized, widely used | Provides a fluorescent signal for direct detection |
| Consideration | Higher cost compared to simple alkyl maleimides | Susceptible to retro-Michael reaction leading to deconjugation | Photobleaching, potential for quenching |
The Stability Advantage of N-Aryl Maleimides
The primary drawback of traditional N-alkyl maleimide-thiol conjugates is their susceptibility to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to the premature release of the conjugated payload, compromising therapeutic efficacy and potentially causing off-target toxicity.
N-aryl maleimides, including this compound, overcome this limitation through an accelerated hydrolysis of the thiosuccinimide ring formed upon conjugation. This hydrolysis results in a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction, effectively locking the conjugate.
Experimental Protocols
Accurate and reproducible protein labeling relies on well-defined experimental protocols. The following sections detail the methodologies for protein preparation, labeling, and characterization.
Protein Preparation for Labeling
Successful maleimide labeling requires the availability of free thiol groups on cysteine residues.
-
Protein Solubilization: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. Suitable buffers include PBS, Tris, or HEPES at a pH of 7.0-7.5.[4]
-
Reduction of Disulfide Bonds (if necessary): For proteins with cysteine residues involved in disulfide bonds, reduction is necessary.
-
Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 20-30 minutes at room temperature.
-
If using a thiol-containing reducing agent like Dithiothreitol (DTT), it must be removed prior to adding the maleimide reagent.
-
-
Degassing: Ensure all buffers are thoroughly degassed to prevent re-oxidation of thiols.
Maleimide Labeling Reaction
This protocol can be adapted for this compound and other maleimide reagents.
-
Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Add the maleimide stock solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: To stop the reaction, add a quenching reagent such as free cysteine or N-acetyl cysteine at a concentration in excess of the maleimide reagent.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, is a critical parameter for quantifying labeling efficiency.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the label (if applicable).
-
Calculate Protein Concentration: Use the Beer-Lambert law and the extinction coefficient of the protein at 280 nm, correcting for the absorbance of the label at this wavelength.
-
Calculate Label Concentration: Use the Beer-Lambert law and the extinction coefficient of the label at its maximum absorbance wavelength.
-
Calculate DOL: The DOL is the molar ratio of the label to the protein.[5][6][7]
Visualizing the Workflow and Underlying Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved in site-specific labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
N-Aryl vs. N-Alkyl Maleimide Conjugates: A Comparative Guide to Stability
In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the stability of the linker connecting the biological moiety to the payload is of paramount importance. Premature cleavage of this linker can lead to off-target toxicity and diminished therapeutic efficacy. Maleimide-based linkers are widely employed for their efficient and specific reaction with thiols, such as those from cysteine residues in proteins. However, the stability of the resulting thioether bond is a critical consideration. This guide provides a detailed comparison of the stability of N-aryl versus N-alkyl maleimide conjugates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The primary mechanism of instability for traditional N-alkyl maleimide-thiol conjugates is a retro-Michael reaction.[1][2] This reaction is a reversal of the initial conjugation, leading to the dissociation of the payload from the biomolecule. This deconjugation is particularly problematic in the physiological environment, which is rich in thiol-containing molecules like glutathione.[2]
In contrast, N-aryl maleimide conjugates exhibit significantly enhanced stability.[1][3][4] This improved stability is not due to a stronger initial bond, but rather to a subsequent intramolecular event: the accelerated hydrolysis of the thiosuccinimide ring formed upon conjugation.[1][3] This ring-opening reaction results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1] The electron-withdrawing nature of the aryl group on the maleimide nitrogen is credited with accelerating this stabilizing hydrolysis.[1][3]
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of N-aryl maleimide conjugates over their N-alkyl counterparts in various stability-indicating assays. The following tables summarize quantitative data from head-to-head comparative studies.
| Conjugate Type | Condition | Time | Intact Conjugate Remaining | Key Findings |
| N-Aryl Maleimide Cysteine-linked ADC | Mouse Serum, 37°C | 7 days | >80%[5] | N-aryl maleimides form significantly more stable conjugates due to accelerated hydrolysis of the thiosuccinimide ring.[5] |
| N-Alkyl Maleimide Cysteine-linked ADC | Mouse Serum, 37°C | 7 days | 33-65%[5] | Traditional N-alkyl maleimide conjugates show significant deconjugation over time.[5] |
| N-Aryl Maleimide MMAE ADC | Thiol-containing buffer & Serum, 37°C | 7 days | >80% (<20% deconjugation)[3][4] | Maintained high cytotoxicity following long-term exposure to serum.[3][4] |
| N-Alkyl Maleimide MMAE ADC | Thiol-containing buffer & Serum, 37°C | 7 days | 33-65% (35-67% deconjugation)[3][4] | Lost potency over time.[3][4] |
Reaction Pathways and Stability Mechanisms
The differential stability of N-aryl and N-alkyl maleimide conjugates can be understood by examining the competing reaction pathways of retro-Michael deconjugation and thiosuccinimide ring hydrolysis.
Caption: Competing reaction pathways for N-alkyl vs. N-aryl maleimide conjugates.
Experimental Protocols
To enable researchers to assess the stability of their own maleimide conjugates, the following are detailed methodologies for key stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from a conjugate in plasma.
Methodology:
-
Preparation: Dilute the test conjugate to a final concentration of 100 µg/mL in human, mouse, or rat plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately freeze collected aliquots at -80°C. For analysis, thaw the plasma samples and process them to isolate the conjugate. For antibody-drug conjugates, this can be achieved using immunoaffinity beads.
-
LC-MS Analysis: Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any deconjugated species over time. Use deconvolution software to process the mass spectrometry data.
Thiol-Mediated Deconjugation Assay (Retro-Michael Reaction Assessment)
Objective: To assess the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points, withdraw an aliquot and analyze by HPLC-MS to monitor the decrease in the intact conjugate and the formation of the thiol-exchanged product.
Caption: General experimental workflow for stability assessment of maleimide conjugates.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over N-alkyl maleimides for applications requiring high in vivo stability, such as the development of therapeutic antibody-drug conjugates. The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction that effectively prevents the deconjugating retro-Michael reaction. By understanding the underlying chemical principles and employing rigorous stability assessment protocols, researchers and drug developers can leverage the enhanced stability of N-aryl maleimide conjugates to produce more robust and effective bioconjugates.
References
Safety Operating Guide
Personal protective equipment for handling N-(4-Bromophenyl)maleimide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Bromophenyl)maleimide. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling to prevent adverse health effects.[1][2] The primary hazards include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1] Appropriate Personal Protective Equipment (PPE) is mandatory for all handling procedures.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Do not eat, drink or smoke when using this product. Rinse mouth.[1] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
A comprehensive summary of required PPE for various laboratory activities involving this compound is provided below.
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). | Chemical-impermeable gloves (e.g., Nitrile rubber). | N95 (US) or equivalent dust mask. A full-face respirator may be necessary if exposure limits are exceeded.[3][4] | Standard lab coat. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely. | Chemical-impermeable gloves. | Work within a certified chemical fume hood. | Chemical-resistant lab coat or apron over a standard lab coat. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Chemical-impermeable gloves. | All operations should be conducted within a chemical fume hood. | Standard lab coat. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Full-face respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant lab coat or apron. |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the step-by-step process for safely handling this compound from initial preparation to final disposal. Following this workflow is crucial to minimize exposure and ensure regulatory compliance.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Wear the PPE specified for spill cleanup in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled, sealed, and compatible hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Prevent Environmental Contamination: Do not allow the chemical or cleanup materials to enter drains or waterways.[4]
First Aid and Exposure Protocol:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][5] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][6] |
Disposal Plan
All waste containing this compound, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[4][7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Disposal Method: Arrange for a licensed hazardous waste disposal service to collect the waste. Do not dispose of this chemical down the drain or in regular trash. Consult with your institution's environmental health and safety department for specific local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
